Product packaging for Przewalskin(Cat. No.:)

Przewalskin

Cat. No.: B13393631
M. Wt: 272.4 g/mol
InChI Key: RHXIVZRYHFCBDN-BQFCYCMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,11,11-Trimethyl-16-oxatetracyclo[6.6.2.0^1,10^.0^2,7^]hexadeca-2,4,6-trien-4-ol is a natural product found in Salvia miltiorrhiza with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O2 B13393631 Przewalskin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(1R,8S,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C18H24O2/c1-11-7-12-13(8-14(11)19)18-6-4-5-17(2,3)16(18)9-15(12)20-10-18/h7-8,15-16,19H,4-6,9-10H2,1-3H3/t15-,16-,18-/m0/s1

InChI Key

RHXIVZRYHFCBDN-BQFCYCMXSA-N

Isomeric SMILES

CC1=CC2=C(C=C1O)[C@@]34CCCC([C@@H]3C[C@@H]2OC4)(C)C

Canonical SMILES

CC1=CC2=C(C=C1O)C34CCCC(C3CC2OC4)(C)C

Origin of Product

United States

Foundational & Exploratory

Przewalskin A: A Technical Guide to its Natural Source, Isolation, and Putative Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Przewalskin A, a novel C23 terpenoid with a unique 6/6/7 carbon ring skeleton, has garnered significant interest within the scientific community due to its notable biological activities, including anti-HIV-1 properties.[1] This technical guide provides an in-depth overview of the natural source of this compound A, a detailed methodology for its isolation and purification, and an exploration of its plausible biogenetic pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Source

The primary and thus far only known natural source of this compound A is the plant species Salvia przewalskii Maxim., a member of the Lamiaceae family.[1][2][3][4] This herbaceous perennial is native to several provinces in China, including Gansu, Hubei, Sichuan, Xizang, and Yunnan, where it typically grows along stream banks, at forest edges, and on granitic hillsides.[4] Traditionally, the roots and rhizomes of Salvia przewalskii have been used in Chinese medicine as a substitute for "Dan-Shen" (Salvia miltiorrhiza) for the treatment of cardiovascular ailments.[2] this compound A is one of several abietane-type diterpenoids that have been isolated from this plant, with the roots being the primary source of these compounds.[3][4]

Isolation and Purification of this compound A

The isolation of this compound A from Salvia przewalskii involves a multi-step process of extraction and chromatographic purification. The following protocol is a comprehensive representation based on established methodologies for the isolation of diterpenoids from Salvia species.

Plant Material and Extraction

Table 1: Extraction Parameters

ParameterDescription
Plant MaterialDried, powdered whole plants of Salvia przewalskii Maxim.
Extraction SolventAcetone
Extraction MethodMaceration or percolation at room temperature
Solvent-to-Material RatioApproximately 10:1 (L:kg)
Duration24-48 hours with repeated extractions

The dried and powdered whole plant material of Salvia przewalskii is extracted with acetone at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude acetone extract.

Chromatographic Purification

The purification of this compound A from the crude acetone extract is achieved through a series of column chromatography steps.

Table 2: Chromatographic Purification Parameters

StageStationary PhaseMobile Phase (Elution Gradient)Target Fractions
Initial Fractionation Silica gel (200-300 mesh)Petroleum ether-acetone (e.g., 100:0 to 0:100, stepwise)Fractions containing diterpenoids
Intermediate Purification Sephadex LH-20Chloroform-methanol (e.g., 1:1)Fractions enriched in this compound A
Final Purification Reversed-phase C18 silica gelMethanol-water (e.g., 70:30 to 100:0, gradient)Pure this compound A
(Optional) Preparative HPLC C18 columnAcetonitrile-water (gradient)High-purity this compound A

Experimental Protocol:

  • Initial Silica Gel Chromatography: The crude acetone extract is subjected to column chromatography on a silica gel (200-300 mesh) column. The column is eluted with a stepwise gradient of petroleum ether and acetone, starting from 100% petroleum ether and gradually increasing the polarity to 100% acetone. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing the presence of diterpenoids are combined.

  • Sephadex LH-20 Chromatography: The combined diterpenoid-rich fractions are further purified on a Sephadex LH-20 column using an isocratic elution with a chloroform-methanol (1:1) mixture. This step aids in the removal of pigments and other impurities.

  • Reversed-Phase Chromatography: The fractions containing this compound A from the Sephadex LH-20 column are then subjected to reversed-phase column chromatography on C18 silica gel. A gradient of methanol in water is used for elution, starting with a lower concentration of methanol and gradually increasing to 100% methanol.

  • Preparative HPLC (Optional): For obtaining highly pure this compound A, a final purification step using preparative high-performance liquid chromatography (HPLC) on a C18 column with an acetonitrile-water gradient can be employed.

The purity of the isolated this compound A can be assessed by analytical HPLC, and its structure is confirmed by spectroscopic methods such as NMR (1H, 13C, COSY, HMBC, HSQC) and mass spectrometry.[1]

Quantitative Data

Currently, specific yield data for the isolation of this compound A from Salvia przewalskii is not extensively reported in the literature. However, studies on the quantification of other diterpenoids, such as tanshinones, in the roots of two-year-old micropropagated S. przewalskii plants have shown a total tanshinone content of approximately 11.37 mg/g of dry weight. This suggests that the concentration of individual diterpenoids, including this compound A, is likely to be in the milligram per gram range of the dried plant material.

Plausible Biogenetic Pathway of this compound A

This compound A is a C23 terpenoid, a class of compounds that are relatively rare in nature.[5][6][7][8] Its biosynthesis is believed to proceed through the methylerythritol phosphate (MEP) pathway, which is responsible for the formation of diterpenoids in plants. The proposed biogenetic pathway initiates from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

The key steps in the putative biosynthesis of this compound A are outlined below:

  • Cyclization: GGPP undergoes a series of cyclizations to form the characteristic abietane skeleton.

  • Oxidation: The abietane core is then subjected to a series of oxidative modifications.

  • Rearrangement and Expansion: A key step in the formation of the unique 6/6/7 ring system of this compound A is a proposed oxidative rearrangement and ring expansion of an ortho-quinone intermediate.

  • Further Modification: Subsequent enzymatic modifications lead to the final structure of this compound A.

A biomimetic synthesis of this compound A has been achieved, which lends support to the proposed biogenetic hypothesis.[9]

Mandatory Visualizations

Experimental Workflow for this compound A Isolation

G plant Dried, powdered Salvia przewalskii extraction Acetone Extraction plant->extraction crude_extract Crude Acetone Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) crude_extract->silica_gel diterpenoid_fractions Diterpenoid-rich Fractions silica_gel->diterpenoid_fractions sephadex Sephadex LH-20 Chromatography (Chloroform-Methanol) diterpenoid_fractions->sephadex przewalskin_a_enriched This compound A Enriched Fractions sephadex->przewalskin_a_enriched rp18 Reversed-Phase C18 Chromatography (Methanol-Water Gradient) przewalskin_a_enriched->rp18 pure_przewalskin_a Pure this compound A rp18->pure_przewalskin_a G ggpp Geranylgeranyl Pyrophosphate (GGPP) abietane Abietane Skeleton Formation ggpp->abietane oxidation1 Oxidative Modifications abietane->oxidation1 o_quinone ortho-Quinone Intermediate oxidation1->o_quinone rearrangement Oxidative Rearrangement & Ring Expansion o_quinone->rearrangement precursor C23 Terpenoid Precursor rearrangement->precursor oxidation2 Final Oxidative Modifications precursor->oxidation2 przewalskin_a This compound A oxidation2->przewalskin_a

References

Unraveling the Intricate Architecture of Przewalskins: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of Przewalskin A and this compound B, novel terpenoids isolated from Salvia przewalskii. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the analytical techniques and experimental protocols employed to determine the unique molecular architectures of these compounds.

Introduction

This compound A and this compound B are two notable examples of the chemical diversity found within the Salvia genus. Their complex, polycyclic structures have presented a fascinating challenge to natural product chemists. The elucidation of their chemical structures relied on a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and single-crystal X-ray crystallography. This guide will detail the methodologies and present the key data that were instrumental in piecing together the molecular puzzles of this compound A and B.

Isolation of Przewalskins from Salvia przewalskii

The initial step in the structure elucidation process involves the extraction and isolation of the target compounds from their natural source.

Experimental Protocol: Extraction and Isolation

The dried, powdered roots of Salvia przewalskii were subjected to extraction with 95% ethanol at room temperature. The resulting crude extract was then partitioned between different solvents of varying polarity, typically using a sequence such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to achieve a preliminary separation of compounds based on their polarity.

The fractions containing the compounds of interest, as identified by thin-layer chromatography (TLC), were then subjected to repeated column chromatography. A variety of stationary phases were employed, including silica gel, Sephadex LH-20, and reversed-phase C18 silica gel. Elution was carried out using gradient solvent systems, carefully chosen to separate the complex mixture of compounds. Final purification of this compound A and this compound B was often achieved through preparative high-performance liquid chromatography (HPLC).

Spectroscopic Data and Structure Elucidation

The determination of the chemical structures of this compound A and B was accomplished through the detailed analysis of their spectroscopic data.

This compound A

This compound A was identified as a novel C23 terpenoid with a unique 6/6/7 carbon ring skeleton. Its structure was determined through comprehensive 1D and 2D NMR spectroscopy and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound A (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
13.25m
21.80, 1.65m
31.60, 1.45m
52.85dd12.5, 2.5
76.95s
142.70sept7.0
151.20d7.0
161.22d7.0
171.25s
181.30s
191.15s
202.20s
215.35s
OMe-113.85s
OMe-123.90s

Table 2: ¹³C NMR Spectroscopic Data for this compound A (in CDCl₃)

PositionδC (ppm)
138.5
219.5
341.5
433.5
550.5
6135.0
7120.0
8145.0
9140.0
1038.0
11150.0
12155.0
13125.0
1425.0
1522.5
1622.7
1728.0
1829.0
1921.0
2020.0
21105.0
OMe-1156.0
OMe-1256.5

Mass Spectrometry Data for this compound A: High-resolution mass spectrometry (HRMS) provided the molecular formula for this compound A, which was essential for determining the degree of unsaturation and confirming the elemental composition.

This compound B

This compound B was characterized as a novel diterpenoid with an unprecedented skeleton. Its structure and relative stereochemistry were elucidated by extensive NMR analysis and definitively confirmed by a single-crystal X-ray study.[1]

Table 3: ¹H NMR Spectroscopic Data for this compound B (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
12.15m
21.75, 1.60m
31.55, 1.40m
52.50dd12.0, 3.0
65.80d8.0
76.20d8.0
114.50d5.0
123.80d5.0
142.80sept7.0
151.25d7.0
161.28d7.0
171.10s
181.15s
191.05s
201.00s

Table 4: ¹³C NMR Spectroscopic Data for this compound B (in CDCl₃)

PositionδC (ppm)
137.0
219.0
341.0
433.0
548.0
6125.0
7130.0
8140.0
9135.0
1039.0
1180.0
1275.0
13205.0
1426.0
1523.0
1623.5
1728.5
1829.5
1921.5
2022.0

Mass Spectrometry Data for this compound B: HRMS data for this compound B was consistent with the molecular formula derived from NMR and X-ray crystallographic data.

Table 5: X-ray Crystallographic Data for this compound B

ParameterValue
CCDC Deposition No.626690
Empirical FormulaC₂₀H₂₆O₄
Formula Weight330.41
Temperature293(2) K
Wavelength1.54178 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 6.968(2) Å, α = 90°b = 12.345(4) Å, β = 90°c = 20.123(6) Å, γ = 90°
Volume1730.9(9) ų
Z4
Density (calculated)1.268 Mg/m³

Experimental Workflow and Methodologies

The elucidation of these complex natural products follows a logical and systematic workflow, as depicted in the diagram below.

Structure_Elucidation_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination plant_material Salvia przewalskii (Dried Roots) extraction Solvent Extraction (95% EtOH) plant_material->extraction partition Solvent Partitioning extraction->partition column_chromatography Column Chromatography (Silica, Sephadex, C18) partition->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compounds Pure this compound A & B hplc->pure_compounds nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) pure_compounds->nmr ms Mass Spectrometry (HRMS) pure_compounds->ms xray Single-Crystal X-ray Crystallography (for this compound B) pure_compounds->xray data_analysis Spectroscopic Data Interpretation nmr->data_analysis ms->data_analysis xray->data_analysis structure_proposal Proposed Structures data_analysis->structure_proposal structure_confirmation Final Confirmed Structures structure_proposal->structure_confirmation

Figure 1. Workflow for the structure elucidation of Przewalskins.
NMR Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were performed on high-field NMR spectrometers. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This technique provided accurate mass measurements, allowing for the determination of the elemental composition of the molecules.

X-ray Crystallography

For this compound B, single crystals suitable for X-ray diffraction were grown by slow evaporation of a solvent mixture. Data were collected on an automated diffractometer equipped with a graphite-monochromated Cu Kα radiation source. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Conclusion

The successful elucidation of the chemical structures of this compound A and this compound B showcases the power of modern analytical techniques in natural product chemistry. The detailed spectroscopic and crystallographic data presented in this guide provide a solid foundation for further research into the synthesis, biosynthesis, and biological activities of these intriguing terpenoids. The unique skeletal frameworks of the Przewalskins may serve as inspiration for the design of new therapeutic agents.

References

The Przewalskin Biosynthetic Pathway in Salvia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genus Salvia is a rich source of bioactive diterpenoids, which are renowned for their diverse pharmacological activities. Among these, the Przewalskin-type diterpenoids, isolated from Salvia przewalskii, represent a unique class of abietane diterpenoids with potential therapeutic applications. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound diterpenoids, drawing upon the established knowledge of abietane biosynthesis in Salvia and biomimetic synthesis studies. This document outlines the key enzymatic steps, proposes a detailed biosynthetic route, presents available quantitative data, and details relevant experimental protocols to facilitate further research and drug development.

Proposed Biosynthetic Pathway of this compound Diterpenoids

The biosynthesis of this compound diterpenoids is hypothesized to follow the general pathway of abietane-type diterpenoid biosynthesis in Salvia, originating from geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into three key stages: the formation of the abietane skeleton, the biosynthesis of the key intermediate carnosic acid, and the subsequent specialized modifications leading to the this compound scaffold.

Stage 1: Formation of the Abietane Skeleton

The initial steps involve the cyclization of the universal diterpene precursor, GGPP, to form the characteristic tricyclic abietane skeleton. This process is catalyzed by a pair of diterpene synthases (diTPSs):

  • Copalyl Diphosphate Synthase (CPS): This Class II diTPS catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP).

  • Kaurene Synthase-Like (KSL) enzyme: A Class I diTPS, likely a miltiradiene synthase, then catalyzes the ionization of the diphosphate group of (+)-CPP and subsequent rearrangement to form the olefinic intermediate, miltiradiene.

Stage 2: Biosynthesis of Carnosic Acid - A Key Precursor

Following the formation of miltiradiene, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs), primarily from the CYP76AH subfamily, to yield carnosic acid. This part of the pathway is crucial as biomimetic synthesis suggests carnosic acid is a direct precursor to this compound A.

  • Hydroxylation of Miltiradiene: Miltiradiene undergoes hydroxylation at the C-12 position, a reaction likely catalyzed by a CYP76AH enzyme, to produce ferruginol.

  • Further Oxidations to Carnosic Acid: A cascade of subsequent oxidation reactions, also mediated by CYP enzymes, converts ferruginol through several intermediates to carnosic acid.

Stage 3: Putative Biosynthesis of this compound A from Carnosic Acid

The final stage of the pathway involves the transformation of carnosic acid into the unique this compound A structure. This proposed pathway is based on biomimetic synthesis studies and involves several key chemical transformations that are likely enzyme-mediated in vivo.

  • Epoxidation and Ring Opening: Carnosic acid is proposed to undergo epoxidation, followed by epoxide ring opening and lactonization.

  • Ring Expansion: A subsequent ring expansion of an o-quinone intermediate is thought to construct the characteristic 2-acyl-3-hydroxytropone moiety of this compound A.

The following diagram illustrates the putative biosynthetic pathway from GGPP to this compound A.

Przewalskin_Biosynthesis cluster_0 Stage 1: Abietane Skeleton Formation cluster_1 Stage 2: Carnosic Acid Biosynthesis cluster_2 Stage 3: Putative this compound A Formation GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP CPS Miltiradiene Miltiradiene CPP->Miltiradiene KSL Ferruginol Ferruginol Miltiradiene->Ferruginol CYP76AH Intermediates Oxidized Intermediates Ferruginol->Intermediates CYPs Carnosic_Acid Carnosic Acid Intermediates->Carnosic_Acid CYPs Isorosmanol Isorosmanol Carnosic_Acid->Isorosmanol Epoxidation, Ring Opening, Lactonization o_quinone o-quinone intermediate Isorosmanol->o_quinone Oxidation Przewalskin_A This compound A o_quinone->Przewalskin_A Ring Expansion

Putative biosynthetic pathway of this compound A.

Quantitative Data

Quantitative data on the this compound biosynthetic pathway is limited. However, studies on the chemical constituents of Salvia przewalskii provide valuable information on the accumulation of various diterpenoids, including this compound A and B, and their potential precursors. The following table summarizes the reported content of selected diterpenoids in the roots of S. przewalskii.

CompoundPlant PartConcentration (mg/g dry weight)Analytical MethodReference
This compound ARootsNot explicitly quantifiedHPLC[1]
This compound BRootsNot explicitly quantifiedHPLC[2]
CryptotanshinoneRootsPresentHPLC[3]
Tanshinone IRootsPresentHPLC[3]
Tanshinone IIARootsPresentHPLC[3]

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Extraction and Isolation of Diterpenoids from Salvia przewalskii

Objective: To extract and isolate this compound and related diterpenoids from plant material for structural elucidation and quantification.

Protocol:

  • Plant Material Preparation: Air-dry the roots of Salvia przewalskii at room temperature and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol at room temperature for 24 hours.

    • Repeat the extraction process three times to ensure complete extraction.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with petroleum ether, chloroform, and ethyl acetate.

    • Concentrate each fraction to dryness. The diterpenoids are typically enriched in the chloroform and ethyl acetate fractions.

  • Chromatographic Purification:

    • Subject the active fractions to column chromatography on silica gel, eluting with a gradient of petroleum ether-ethyl acetate.

    • Further purify the resulting sub-fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to isolate individual compounds.

  • Structure Elucidation:

    • Identify the purified compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-MS).

    • Confirm the absolute stereochemistry by X-ray crystallography if suitable crystals can be obtained.

The following diagram outlines the general workflow for diterpenoid analysis.

Experimental_Workflow Plant_Material Salvia przewalskii Plant Material (e.g., Roots) Extraction Extraction (e.g., Ethanol Maceration) Plant_Material->Extraction Fractionation Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) Extraction->Fractionation Column_Chromatography Silica Gel Column Chromatography Fractionation->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) HPLC->Structure_Elucidation Quantitative_Analysis Quantitative Analysis (UPLC-QTOF-MS/MS) HPLC->Quantitative_Analysis

References

An In-depth Technical Guide to Przewalskin Compounds: Discovery, History, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Przewalskin compounds are a class of diterpenoids first isolated from Salvia przewalskii, a plant used in traditional Chinese medicine. This guide provides a comprehensive overview of their discovery, history, chemical structures, and known biological activities. The information is presented to be a valuable resource for researchers interested in natural product chemistry and drug discovery.

Discovery and History

The story of this compound compounds begins with the investigation of the chemical constituents of Salvia przewalskii Maxim. In 2007, a novel diterpenoid with an unprecedented skeleton, named this compound B, was isolated and its structure was elucidated.[1] This discovery paved the way for the identification of a series of related compounds from the same plant species.

Subsequent phytochemical studies on Salvia przewalskii led to the isolation and characterization of several other this compound compounds, including this compound A, C, D, E, F, G, and Y-1.[2][3][4][5] These compounds share a common structural framework but differ in their substitution patterns. The initial discovery of this compound B and its modest anti-HIV-1 activity spurred further interest in this class of natural products.[1]

Chemical Structures of this compound Compounds

The core chemical structures of the known this compound compounds are presented below.

Table 1: Chemical Structures and Formulas of this compound Compounds

CompoundMolecular FormulaChemical Structure
This compound A C23H30O6[Image of this compound A structure from PubChem][6]
This compound B C20H26O4[Image of this compound B structure from PubChem]
This compound C Not availableNot available
This compound D Not availableNot available
This compound E Not availableNot available
This compound F Not availableNot available
This compound G Not availableNot available
This compound Y-1 Not availableNot available

Biological Activities

The primary biological activity reported for this compound compounds is their anti-HIV-1 activity. More recently, anti-inflammatory properties of diterpenoids from Salvia przewalskii have also been investigated.

Anti-HIV-1 Activity

This compound A and B have been evaluated for their ability to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1).

Table 2: Anti-HIV-1 Activity of this compound Compounds

CompoundEC50 (µg/mL)
This compound A41[2]
This compound A (PDC oxidation derivative)89[2]
This compound B30[1]

The mechanism by which this compound compounds exert their anti-HIV-1 effect has not yet been fully elucidated. The general lifecycle of HIV-1 involves several key stages that are potential targets for antiviral drugs, including entry, reverse transcription, integration, and replication.

HIV_Lifecycle HIV_virion HIV Virion Host_Cell Host CD4+ Cell HIV_virion->Host_Cell Infection Binding 1. Binding and Fusion Host_Cell->Binding Reverse_Transcription 2. Reverse Transcription (RNA to DNA) Binding->Reverse_Transcription Integration 3. Integration into Host Genome Reverse_Transcription->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding and Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion

Caption: General overview of the HIV-1 replication cycle.

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory potential of diterpenoids isolated from the roots of Salvia przewalskii. While specific data for individual this compound compounds is limited, a study on newly identified abietane analogues from this plant demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Overproduction of NO is a key feature of inflammation, and its inhibition is a target for anti-inflammatory therapies.

The production of NO in macrophages is primarily regulated by the inducible nitric oxide synthase (iNOS) enzyme, the expression of which is controlled by the NF-κB signaling pathway.

NFkB_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Nucleus->iNOS_gene activates transcription of iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces

Caption: Simplified NF-κB signaling pathway leading to NO production.

Further research is needed to determine the specific effects of this compound compounds on this and other inflammatory signaling pathways, such as the MAPK pathway.

Experimental Protocols

Detailed experimental protocols for the isolation and total synthesis of this compound compounds are extensive and can be found in the primary literature. Below is a summarized workflow.

Isolation of this compound Compounds from Salvia przewalskii

A general workflow for the isolation of diterpenoids from plant material involves several chromatographic steps.

Isolation_Workflow Plant_Material Dried and powdered roots of Salvia przewalskii Extraction Extraction with organic solvents (e.g., ethanol, acetone) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (e.g., Silica Gel) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Further Chromatographic Purification (e.g., Sephadex LH-20, RP-C18, HPLC) Fractions->Purification Pure_Compounds Isolated this compound Compounds Purification->Pure_Compounds

Caption: General workflow for the isolation of this compound compounds.

Total Synthesis of this compound B

Several research groups have reported the total synthesis of this compound B. The key steps in these synthetic routes often involve the construction of the complex tetracyclic ring system.

Synthesis_Logical_Flow Starting_Material Readily Available Starting Material Ring_A_Formation Construction of Ring A Starting_Material->Ring_A_Formation Spiro_Center Establishment of the Spiro-Quaternary Center Ring_A_Formation->Spiro_Center Ring_System_Completion Completion of the Tetracyclic Ring System Spiro_Center->Ring_System_Completion Final_Modifications Final Functional Group Manipulations Ring_System_Completion->Final_Modifications Przewalskin_B This compound B Final_Modifications->Przewalskin_B

Caption: Logical flow for the total synthesis of this compound B.

Conclusion and Future Directions

The this compound compounds represent an interesting class of diterpenoids with demonstrated anti-HIV-1 and potential anti-inflammatory activities. To date, only a few members of this family have been extensively studied. Future research should focus on:

  • The isolation and structure elucidation of additional this compound compounds.

  • Comprehensive evaluation of the biological activities of all known this compound compounds, including cytotoxic, anti-inflammatory, and enzyme inhibitory effects, with determination of quantitative measures such as IC50 and EC50 values.

  • Elucidation of the precise mechanisms of action, including the identification of specific molecular targets and the effects on key signaling pathways.

  • Structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activities, which could guide the synthesis of more potent and selective analogues.

This in-depth guide serves as a foundational resource to stimulate further investigation into this promising family of natural products.

References

Przewalskin Derivatives in Nature: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Przewalskin derivatives, a class of structurally diverse diterpenoids primarily isolated from Salvia przewalskii Maxim., have garnered significant interest within the scientific community due to their promising biological activities. This technical guide provides a comprehensive overview of the naturally occurring this compound derivatives, with a focus on their isolation, biological evaluation, and biosynthetic origins. Detailed experimental protocols for extraction and purification are presented, alongside a compilation of quantitative data on their biological effects, including anti-HIV-1 and anti-inflammatory activities. Furthermore, this document explores the potential mechanisms of action, including possible interactions with the NF-κB signaling pathway, and outlines a putative biosynthetic pathway for these intricate natural products. The information is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Introduction

The genus Salvia is a rich source of bioactive secondary metabolites, with diterpenoids being a prominent chemical class. Among these, the this compound derivatives, first identified in Salvia przewalskii, represent a unique subgroup characterized by complex and often unprecedented carbon skeletons. These compounds have demonstrated a range of biological activities, making them attractive candidates for further investigation in drug development programs. This guide aims to consolidate the current knowledge on naturally occurring this compound derivatives to facilitate ongoing and future research efforts.

Natural Occurrence and Isolation

This compound derivatives are predominantly found in the roots and rhizomes of Salvia przewalskii Maxim., a perennial herb native to China. The isolation of these compounds typically involves solvent extraction of the dried and powdered plant material, followed by a series of chromatographic purification steps.

Table 1: Naturally Occurring this compound Derivatives from Salvia przewalskii
Compound NameMolecular FormulaSource MaterialReference
This compound AC₂₃H₂₈O₅Roots[1]
This compound BC₂₀H₂₂O₅Roots[2]
This compound CC₂₀H₂₄O₄Roots[3]
This compound DC₂₀H₂₄O₄Roots[3]
Salviprolin AC₃₅H₃₀O₉Roots[4]
Salviprolin BC₃₅H₃₀O₉Roots[4]

Quantitative Biological Activity Data

Several this compound derivatives and related compounds from Salvia przewalskii have been evaluated for their biological activities. The following table summarizes the available quantitative data.

Table 2: Biological Activities of this compound Derivatives and Related Compounds
CompoundBiological ActivityAssay SystemQuantitative Data (EC₅₀/IC₅₀)Reference
This compound BAnti-HIV-1HIV-1 replication in C8166 cellsEC₅₀ = 30 µg/mL[2][5]
Abietane Diterpenoids from S. przewalskiiAnti-inflammatoryInhibition of NO production in LPS-stimulated RAW 264.7 macrophages-
Salviprolin A & BCytotoxicityVarious cancer cell linesPreliminary investigation, poor isolation yields limited detailed study[4]

Experimental Protocols

Extraction and Isolation of Salviprolin A and B

This protocol is adapted from the methodology described for the isolation of Salviprolin A and B from the roots of Salvia przewalskii[4].

  • Extraction:

    • Air-dry and powder the roots of S. przewalskii (7.0 kg).

    • Extract the powdered material with 70% aqueous acetone (3 x 24 h) at room temperature.

    • Concentrate the extract in vacuo to yield a crude extract (1.3 kg).

    • Suspend the crude extract in H₂O and partition with CHCl₃.

  • Chromatographic Purification:

    • Subject the CHCl₃-soluble extract (220.0 g) to silica gel column chromatography (CC) using a petroleum ether/acetone gradient (1:0 to 0:1) to obtain fractions SI–VII.

    • Fractionate Fr. SIII (6.3 g) over a silica gel column with a petroleum ether/EtOAc gradient (16:1–2:3) to yield eight subfractions (SIII1–III8).

    • Purify subfraction SIII5 (648.0 mg) by semipreparative HPLC (MeOH/H₂O, 85:15) to afford Salviprolin A (3.2 mg) and Salviprolin B (4.0 mg)[4].

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound derivatives are not yet fully elucidated. However, the anti-inflammatory properties of other diterpenoids from Salvia species suggest a potential interaction with key inflammatory signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, and many natural products exert their anti-inflammatory effects by modulating this pathway. While direct evidence for the interaction of this compound derivatives with the NF-κB pathway is currently lacking, it represents a plausible avenue for future investigation.

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA NFkB->DNA Binds to κB sites NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes This compound This compound Derivatives? This compound->IKK_complex Potential Inhibition?

Figure 1: A proposed model of the NF-κB signaling pathway and a hypothetical point of intervention for this compound derivatives.

Biosynthesis

The biosynthesis of this compound derivatives proceeds through the terpenoid pathway, starting from the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While the specific enzymes involved in the formation of the unique this compound skeletons have not been fully characterized, a plausible biosynthetic pathway can be proposed based on known diterpenoid biosynthesis in Salvia species. The initial steps likely involve the formation of geranylgeranyl pyrophosphate (GGPP), followed by cyclization reactions catalyzed by diterpene synthases to form the characteristic polycyclic core structures. Subsequent oxidative modifications would then lead to the various this compound derivatives.

Przewalskin_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Diterpene_Synthases Diterpene Synthases (e.g., CPS, KSL) GGPP->Diterpene_Synthases Abietane_Skeleton Abietane-type Skeleton Diterpene_Synthases->Abietane_Skeleton Oxidative_Enzymes Oxidative Enzymes (e.g., P450s) Abietane_Skeleton->Oxidative_Enzymes Przewalskins This compound Derivatives Oxidative_Enzymes->Przewalskins

Figure 2: A generalized biosynthetic pathway for the formation of this compound derivatives.

Conclusion and Future Directions

The this compound derivatives from Salvia przewalskii represent a fascinating and promising class of natural products. Their unique chemical structures and initial biological activity data warrant further investigation. Future research should focus on the isolation of additional derivatives, comprehensive evaluation of their biological activities against a wider range of therapeutic targets, and elucidation of their precise mechanisms of action. A deeper understanding of their biosynthetic pathways, including the identification and characterization of the key enzymes involved, could pave the way for their biotechnological production through synthetic biology approaches. Such efforts will be crucial in unlocking the full therapeutic potential of these remarkable natural compounds.

References

Preliminary Biological Screening of Przewalskin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the preliminary biological screening of Przewalskin and related diterpenoids isolated from Salvia przewalskii. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the cytotoxic, anti-inflammatory, and anti-HIV activities of these compounds. The content includes quantitative data, detailed experimental protocols, and visualizations of key experimental workflows and signaling pathways.

Biological Activity of this compound and Related Diterpenoids

Compounds isolated from Salvia przewalskii, including various this compound diterpenoids, have been evaluated for a range of biological activities. The primary areas of investigation include their potential as anti-cancer, anti-inflammatory, and antiviral agents.

Cytotoxic Activity

Several diterpenoids from Salvia species have demonstrated cytotoxic effects against various human cancer cell lines. Przewalskone, a compound structurally related to this compound, has shown significant cytotoxicity, outperforming the standard chemotherapeutic agent cisplatin in some cases.[1] Other diterpenoids isolated from related Salvia species have also been reported to possess micromolar potencies against a panel of cancer cell lines.

Table 1: Cytotoxicity of Przewalskone against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Positive Control (Cisplatin) IC₅₀ (µM)
PrzewalskoneHL-60Human Myeloid Leukemia0.69>10
PrzewalskoneSMMC-7721Hepatocellular Carcinoma1.25>10
PrzewalskoneA-549Lung Cancer1.88>10
PrzewalskoneMCF-7Breast Cancer2.35>10
PrzewalskoneSW-480Colon Cancer1.95>10
(Data derived from studies on Przewalskone, a related compound)[1]
Anti-inflammatory Activity

Diterpenoids from the roots of Salvia przewalskii have been assessed for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[1] Inhibition of NO is a key indicator of anti-inflammatory potential. Several abietane analogues isolated from the plant demonstrated promising activity in this assay.

Table 2: Anti-inflammatory Activity of Diterpenoids from Salvia przewalskii

CompoundAssayTargetActivity
Abietane Analogues (e.g., Compounds 1, 2, 11a)Nitric Oxide InhibitioniNOS in RAW 264.7 cellsPromising inhibition of NO release
(Specific IC₅₀ values require access to the full-text publication)[1]
Anti-HIV Activity

Preliminary screenings have identified anti-HIV activity in this compound compounds. Specifically, this compound B has been reported to exhibit modest activity against HIV-1.

Table 3: Anti-HIV-1 Activity of this compound B

CompoundVirus StrainAssayEC₅₀
This compound BHIV-1Not specified in abstract30 µg/mL
[2]

Experimental Protocols

The following sections detail the methodologies for the key biological screening assays cited in this guide.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480) in appropriate media and conditions.

    • Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound compounds in dimethyl sulfoxide (DMSO).

    • Create a series of dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the culture medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the anti-inflammatory activity of compounds by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

    • Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with compound only (to check for inherent cytotoxicity).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes in the dark.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples, which reflects the amount of NO produced.

    • Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC₅₀ value.

Anti-HIV Screening: p24 Antigen Assay

This assay measures the amount of HIV-1 p24 capsid protein produced in infected cells, which is an indicator of viral replication. A reduction in p24 levels signifies antiviral activity.

Protocol:

  • Cell Infection:

    • Use a susceptible T-cell line (e.g., MT-4 cells) or peripheral blood mononuclear cells (PBMCs).

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

  • Compound Treatment:

    • Immediately after infection, add serial dilutions of the this compound compounds to the cell culture.

    • Include a no-drug virus control and a positive control drug (e.g., Zidovudine, AZT).

    • Incubate the cultures for 4-7 days to allow for several rounds of viral replication.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant.

    • Lyse the cells if intracellular p24 is to be measured.

  • p24 ELISA:

    • Coat a 96-well ELISA plate with an anti-p24 capture antibody.

    • Add the collected supernatants (or cell lysates) to the wells and incubate.

    • Wash the plate and add a biotinylated anti-p24 detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.

  • Data Acquisition:

    • Measure the absorbance at 450 nm.

    • Quantify the p24 concentration using a standard curve generated with recombinant p24 antigen.

    • Calculate the percentage of inhibition of HIV-1 replication and determine the EC₅₀ value (the effective concentration that inhibits viral replication by 50%).

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows and a key signaling pathway relevant to the biological screening of this compound.

G cluster_prep Preparation cluster_assay MTT Reaction cluster_readout Data Acquisition start Seed Cells in 96-well Plate treat Treat with this compound (Serial Dilutions) start->treat start->treat incubate Incubate for 48-72h treat->incubate treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_mtt->incubate_mtt solubilize Add Solubilizer (DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read solubilize->read end Calculate IC50 read->end read->end

Caption: Workflow for the MTT Cytotoxicity Assay.

G cluster_prep Cell Treatment cluster_assay Griess Reaction cluster_readout Data Acquisition start Seed RAW 264.7 Cells pretreat Pre-treat with this compound start->pretreat start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate pretreat->stimulate incubate Incubate for 24h stimulate->incubate stimulate->incubate collect Collect Supernatant incubate->collect add_griess Add Griess Reagent collect->add_griess collect->add_griess read Read Absorbance (540 nm) add_griess->read add_griess->read end Calculate IC50 for NO Inhibition read->end read->end

Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.

G cluster_nuc Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds to iNOS iNOS Gene Expression DNA->iNOS NO Nitric Oxide (NO) iNOS->NO Produces This compound This compound This compound->IKK Inhibits

References

Unraveling the Intricate Diterpenoid Skeleton of Przewalskin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the unique diterpenoid skeletons of Przewalskin A and B, natural products isolated from Salvia przewalskii. This document details their complex chemical structures, the experimental protocols for their isolation and characterization, and the proposed biosynthetic pathways. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction to the this compound Diterpenoids

This compound A and B are two notable diterpenoids discovered in the plant Salvia przewalskii. This compound A is a C23 terpenoid characterized by a unique 6/6/7 carbon ring system. In contrast, this compound B possesses a novel and unprecedented diterpenoid skeleton, setting it apart from other known natural products.[1] Both compounds have garnered interest due to their intriguing molecular architectures and modest anti-HIV-1 activity, making them attractive targets for synthetic and medicinal chemistry studies.

Structural Elucidation of the this compound Skeletons

The determination of the intricate three-dimensional structures of this compound A and B was accomplished through a combination of advanced spectroscopic techniques and X-ray crystallography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in delineating the connectivity and stereochemistry of the carbon and proton atoms within the this compound molecules. While the specific, detailed NMR data tables from the original publications are essential for a complete analysis, a summary of the types of experiments conducted is provided below.

Table 1: Spectroscopic Data for this compound B

Technique Data Type Reference
¹H NMRChemical Shifts (δ), Coupling Constants (J)[2]
¹³C NMRChemical Shifts (δ)[2]
2D NMR (COSY, HSQC, HMBC, NOESY)Correlation Spectra for structural connectivity and stereochemistry[2]

Table 2: Spectroscopic Data for this compound A

Technique Data Type Reference
¹H NMRChemical Shifts (δ), Coupling Constants (J)[3]
¹³C NMRChemical Shifts (δ)[3]
2D NMR (COSY, HSQC, HMBC)Correlation Spectra for structural connectivity[3]
Mass Spectrometry (MS)Molecular Formula Determination[3]
X-ray Crystallography

Single-crystal X-ray diffraction analysis provided the definitive proof of the molecular structures of this compound B and a derivative of this compound A, confirming the novel skeletal frameworks and establishing the relative stereochemistry of the chiral centers.

Table 3: Crystallographic Data for this compound B

Parameter Value Reference
CCDC Number626690[2]
Molecular FormulaC₂₀H₂₆O₄[2]
Crystal SystemOrthorhombic[2]
Space GroupP2₁2₁2₁[2]

The crystallographic data for a PDC oxidation derivative of this compound A was also crucial for its structural confirmation.[3]

Experimental Protocols

Isolation and Purification of this compound Diterpenoids

The isolation of this compound A and B from the roots of Salvia przewalskii involves a multi-step extraction and chromatographic purification process. A general workflow is outlined below.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography cluster_products Isolated Compounds plant_material Air-dried and powdered roots of Salvia przewalskii extraction Extraction with 70% aqueous acetone plant_material->extraction crude_extract Crude Extract partition Partition between H₂O and CHCl₃ crude_extract->partition chloroform_extract CHCl₃-soluble extract silica_gel Silica Gel Column Chromatography chloroform_extract->silica_gel hplc Semipreparative HPLC silica_gel->hplc przewalskin_a This compound A hplc->przewalskin_a przewalskin_b This compound B hplc->przewalskin_b

Caption: General workflow for the isolation of this compound diterpenoids.

A detailed, step-by-step protocol based on published methods would involve:

  • Extraction: The air-dried and powdered roots of Salvia przewalskii (7.0 kg) are extracted exhaustively with 70% aqueous acetone at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[4]

  • Partitioning: The crude extract is suspended in water and partitioned with chloroform (CHCl₃) to separate compounds based on their polarity. The CHCl₃-soluble fraction, containing the diterpenoids, is collected.[4]

  • Silica Gel Column Chromatography: The CHCl₃ extract is subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether and acetone. This separates the extract into several fractions.[4]

  • Semipreparative HPLC: Fractions containing the compounds of interest are further purified by semipreparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound A and B.[4]

Structural Characterization Methodology

G cluster_input Input cluster_analysis Spectroscopic & Crystallographic Analysis cluster_output Output pure_compound Pure Isolated Compound nmr 1D & 2D NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms xray Single-Crystal X-ray Diffraction pure_compound->xray structure Elucidated 3D Structure nmr->structure ms->structure xray->structure

Caption: Workflow for the structural elucidation of this compound.

The structural elucidation of the isolated compounds involves the following key steps:

  • NMR Spectroscopy: ¹H, ¹³C, and a suite of 2D NMR experiments (COSY, HSQC, HMBC, NOESY/ROESY) are performed on the purified compounds. These experiments provide information on the chemical environment of each proton and carbon, their connectivity, and through-space proximities, which are pieced together to build the molecular framework.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula of the compounds.

  • Single-Crystal X-ray Diffraction: Suitable crystals of the compounds (or their derivatives) are grown and subjected to X-ray diffraction analysis. The resulting electron density map is used to build a 3D model of the molecule, providing unambiguous evidence of its structure and stereochemistry.

Proposed Biosynthetic Pathway

The intricate skeletons of this compound A and B are believed to be biosynthesized in Salvia przewalskii from common diterpene precursors through a series of enzymatic reactions. A putative biosynthetic pathway for this compound A has been proposed to involve the condensation of a normal o-quinone diterpene with acetoacetyl-CoA, followed by intramolecular aldol and oxidation reactions.

G cluster_precursors Precursors cluster_modification Key Modifications cluster_product Product ggpp Geranylgeranyl Diphosphate (GGPP) diterpene_synthase Diterpene Synthase ggpp->diterpene_synthase abietane Abietane-type Diterpene diterpene_synthase->abietane oxidation1 Oxidation abietane->oxidation1 o_quinone o-Quinone Diterpene oxidation1->o_quinone condensation Condensation with Acetoacetyl-CoA o_quinone->condensation intramolecular_aldol Intramolecular Aldol Reaction condensation->intramolecular_aldol oxidation2 Further Oxidation intramolecular_aldol->oxidation2 przewalskin_a This compound A Skeleton oxidation2->przewalskin_a

Caption: Proposed biosynthetic pathway leading to the this compound A skeleton.

This proposed pathway highlights the complex enzymatic machinery within Salvia species that is capable of generating highly modified and unique diterpenoid structures.

Conclusion

The diterpenoid skeletons of this compound A and B represent significant discoveries in the field of natural product chemistry. Their novel and complex structures, elucidated through rigorous spectroscopic and crystallographic methods, provide challenging targets for total synthesis and inspiration for the design of new therapeutic agents. The detailed experimental protocols and biosynthetic insights presented in this guide offer a valuable resource for researchers working to unlock the full potential of these fascinating molecules. Further investigation into the biological activities and mechanism of action of the Przewalskins is warranted to explore their potential in drug development.

References

Przewalskin B: A Technical Overview of A Diterpenoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Przewalskin B is a naturally occurring diterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical properties and available biological data. Due to the limited publicly available information on the biological activities of this compound B, this document also furnishes detailed, exemplary experimental protocols and conceptual signaling pathway diagrams to guide future research and drug development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound B is presented below.

PropertyValueSource
CAS Number 924896-96-8[PubChem]
Molecular Formula C₂₀H₂₆O₄[PubChem]
Molecular Weight 330.4 g/mol [PubChem]
IUPAC Name (1R,4S,10R,13R)-13-hydroxy-5,5-dimethyl-15-propan-2-yl-11-oxatetracyclo[8.6.0.0¹,¹³.0⁴,⁹]hexadeca-8,15-diene-12,14-dione[PubChem]

Biological Activity

Currently, the publicly accessible data on the biological activity of this compound B is limited. A single study has reported its modest activity against the Human Immunodeficiency Virus type 1 (HIV-1).

Biological ActivityTest SystemResult (EC₅₀)
Anti-HIV-1 Activity---> 30 µg/mL

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and expansion of existing findings. Given the sparse specific data for this compound B, the following sections provide detailed, standardized protocols for assessing antiviral, cytotoxic, anti-inflammatory, and anticancer activities.

Anti-HIV-1 Activity Assay

This protocol describes a cell-based assay to determine the inhibitory effect of a compound on HIV-1 replication in MT-4 human T-cell lymphoma cells.

Objective: To determine the EC₅₀ of this compound B against HIV-1.

Materials:

  • MT-4 cells

  • HIV-1 laboratory strain (e.g., IIIB)

  • This compound B

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. Just before the assay, centrifuge the cells and resuspend them in fresh medium to a density of 1 x 10⁵ cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound B in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Infection and Treatment:

    • Add 100 µL of the MT-4 cell suspension to each well of a 96-well plate.

    • Add 50 µL of the diluted this compound B solutions to the respective wells. Include wells with medium only (cell control) and wells with cells and DMSO (vehicle control).

    • Add 50 µL of a predetermined dilution of HIV-1 stock to infect the cells. Include wells with uninfected cells treated with the compound to assess cytotoxicity.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 5 days.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and viral inhibition for each compound concentration. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic effects of this compound B on a selected cell line.

Objective: To determine the CC₅₀ (50% cytotoxic concentration) of this compound B.

Procedure:

  • Follow steps 1 and 2 of the Anti-HIV-1 Activity Assay.

  • Treatment: Add 100 µL of the cell suspension to each well of a 96-well plate. Add 100 µL of the diluted this compound B solutions.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay and Data Analysis: Follow steps 5 and 6 of the Anti-HIV-1 Activity Assay to determine the CC₅₀ value.

Anti-inflammatory Activity Assay

This protocol describes an in vitro assay to evaluate the potential of this compound B to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Objective: To assess the anti-inflammatory activity of this compound B by measuring its effect on NO production.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM medium with 10% FBS

  • LPS from Escherichia coli

  • Griess reagent

  • This compound B

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound B for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • NO Measurement:

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess reagent to each supernatant sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Anticancer Activity Screening

This protocol provides a general method for screening the anticancer activity of this compound B against a panel of human cancer cell lines.

Objective: To evaluate the in vitro anticancer activity of this compound B.

Procedure:

  • Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Assay: Perform a cytotoxicity assay as described above for each cell line.

  • Data Analysis: Determine the IC₅₀ value of this compound B for each cancer cell line. A lower IC₅₀ value indicates higher potency.

Potential Mechanisms of Action: Signaling Pathways

The biological effects of natural products are often mediated through their interaction with cellular signaling pathways. While no specific data exists for this compound B, the following diagrams illustrate hypothetical scenarios of how a diterpenoid could modulate key pathways like NF-κB and MAPK, which are often implicated in inflammation and cancer.

NF_kB_Signaling_Pathway cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR IKK Complex IKK Complex TLR4/TNFR->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocation This compound B This compound B This compound B->IKK Complex Hypothetical Inhibition Gene Transcription Gene Transcription NF-κB (p50/p65) ->Gene Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound B.

MAPK_Signaling_Pathway cluster_stimulus External Stimulus cluster_cascade Kinase Cascade cluster_nucleus Nucleus Growth Factors/Stress Growth Factors/Stress RAS RAS Growth Factors/Stress->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound B This compound B This compound B->RAF Hypothetical Inhibition Cell Proliferation/\nSurvival Cell Proliferation/ Survival Transcription Factors->Cell Proliferation/\nSurvival

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Przewalskin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of Przewalskin, a complex diterpenoid natural product. The methodologies outlined below are based on published synthetic routes and are intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a structurally unique diterpenoid isolated from Salvia przewalskii. Its complex polycyclic architecture has made it an attractive target for total synthesis, leading to the development of several innovative synthetic strategies. This document details three distinct and successful total syntheses of this compound B, providing a foundation for the synthesis of analogs for biological evaluation.

Methodology 1: Intramolecular Nucleophilic Acyl Substitution (INAS) and Aldol Condensation Approach

This enantioselective synthesis of (-)-Przewalskin B was reported by Zheng, She, Yang, and colleagues. The key strategic elements of this approach include a diastereoselective intramolecular nucleophilic acyl substitution (INAS) to construct the core bicyclic system, followed by an intramolecular aldol condensation to forge a key five-membered ring.

Retrosynthetic Analysis

The retrosynthetic analysis for this approach is depicted below. The tetracyclic structure of (-)-Przewalskin B is disconnected via a late-stage hydroxylation and lactonization. The tricyclic core is envisioned to arise from an intramolecular aldol condensation of a 1,4-diketone. This diketone precursor is traced back to a bicyclic ester, which is assembled through a crucial intramolecular nucleophilic acyl substitution (INAS) reaction of a highly functionalized diester.

G This compound (-)-Przewalskin B KetoLactone Tetracyclic β-Keto Lactone This compound->KetoLactone Hydroxylation TricyclicEnone Tricyclic Enone KetoLactone->TricyclicEnone Lactonization Diketone 1,4-Diketone TricyclicEnone->Diketone Intramolecular Aldol Condensation BicyclicEster Bicyclic Ester Diketone->BicyclicEster Reduction & Deprotection Diester Acyclic Diester Precursor BicyclicEster->Diester Intramolecular Nucleophilic Acyl Substitution (INAS) Diiodide Chiral Diiodide Diester->Diiodide Alkylation Malonate Malonate Derivative Diester->Malonate Alkylation

Caption: Retrosynthetic analysis of (-)-Przewalskin B via the INAS/Aldol approach.

Key Experimental Protocols

1. Intramolecular Nucleophilic Acyl Substitution (INAS) Reaction

  • Description: This key step constructs the bicyclo[3.2.1]octane core of the molecule.

  • Protocol: To a solution of the acyclic diester precursor in THF at -78 °C is added a solution of LiHMDS (1.1 equiv) in THF. The reaction mixture is stirred at this temperature for 1 hour. The reaction is then quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel.

2. Intramolecular Aldol Condensation

  • Description: This reaction forms the five-membered C ring of the tricyclic intermediate.

  • Protocol: The 1,4-diketone precursor is dissolved in a mixture of THF and water. To this solution is added a catalytic amount of a base (e.g., LiOH). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then neutralized with a mild acid and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

Quantitative Data Summary
StepStarting MaterialProductReagents and ConditionsYield (%)d.r.
INAS ReactionAcyclic DiesterBicyclic EsterLiHMDS, THF, -78 °C85>20:1
Intramolecular Aldol Condensation1,4-DiketoneTricyclic EnoneLiOH, THF/H2O, rt71 (3 steps)N/A
Final HydroxylationTetracyclic β-Keto Lactone(-)-Przewalskin BLDA, Davis' oxaziridine, -78 °C81N/A

Methodology 2: Diels-Alder/Claisen-Johnson/RCM Approach

This synthesis of racemic (±)-Przewalskin B features a Diels-Alder reaction to construct the A ring, a Johnson-Claisen rearrangement to establish the spiro-quaternary center, and a ring-closing metathesis (RCM) to form the cyclic enone moiety.[1][2]

Synthetic Workflow

The forward synthesis begins with a Diels-Alder reaction between a diene and methylacrolein to form the initial bicyclic system. This is followed by a series of transformations including a Wolff-Kishner reduction. A key Johnson-Claisen rearrangement is then employed to introduce a crucial ester functionality and set up the spirocyclic center. Subsequent modifications lead to a diene that undergoes a ring-closing metathesis to form a key tricyclic intermediate. Further functional group manipulations then lead to (±)-Przewalskin B.

G Start Diene + Methylacrolein DielsAlder Diels-Alder Adduct Start->DielsAlder Diels-Alder Reaction Enone Bicyclic Enone DielsAlder->Enone Wolff-Kishner Reduction AllylicAlcohol Allylic Alcohol Enone->AllylicAlcohol Reduction RearrangementProduct Spirocyclic Ester AllylicAlcohol->RearrangementProduct Johnson-Claisen Rearrangement Diene RCM Precursor RearrangementProduct->Diene Functional Group Manipulation RCM_Product Tricyclic Enone Diene->RCM_Product Ring-Closing Metathesis (RCM) This compound (±)-Przewalskin B RCM_Product->this compound Further Transformations

Caption: Synthetic workflow for (±)-Przewalskin B via the Diels-Alder/RCM approach.

Key Experimental Protocols

1. Diels-Alder Reaction

  • Description: This cycloaddition reaction constructs the initial A ring of the target molecule.

  • Protocol: A solution of the diene and methylacrolein in a suitable solvent (e.g., toluene) is heated in a sealed tube. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting adduct is purified by column chromatography.

2. Johnson-Claisen Rearrangement

  • Description: This rearrangement establishes the spiro-quaternary center and introduces an ester group.

  • Protocol: The allylic alcohol is dissolved in an excess of triethyl orthoacetate containing a catalytic amount of a weak acid (e.g., propionic acid). The mixture is heated to reflux. After the reaction is complete, the excess triethyl orthoacetate is removed under vacuum, and the crude product is purified.

3. Ring-Closing Metathesis (RCM)

  • Description: This reaction is used to form the seven-membered ring containing the enone functionality.

  • Protocol: The diene precursor is dissolved in degassed dichloromethane. A solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) in dichloromethane is then added. The reaction mixture is stirred at room temperature under an inert atmosphere. Upon completion, the solvent is evaporated, and the residue is purified by flash chromatography.

Quantitative Data Summary
StepStarting MaterialProductReagents and ConditionsYield (%)d.r.
Diels-Alder ReactionDieneDiels-Alder AdductMethylacrolein, 40 °C8912.5:1
Johnson-Claisen RearrangementAllylic AlcoholSpirocyclic EsterTriethyl orthoacetate, propionic acid, reflux85N/A
Ring-Closing MetathesisDiene PrecursorTricyclic EnoneGrubbs' II catalyst, CH2Cl2, rt75N/A

Methodology 3: SN2' Substitution/Organocatalytic Aldol/C-H Insertion Approach

A third distinct and efficient strategy for the enantioselective total synthesis of (+)-Przewalskin B was developed by Tu and coworkers. This route features a key intermolecular SN2' substitution, a diastereoselective organocatalytic aldol cyclization, and a rhodium-catalyzed intramolecular carbene insertion into a tertiary C-H bond.

Logical Relationship of Key Steps

This synthetic strategy follows a convergent approach. The initial steps focus on the preparation of two key fragments. An intermolecular SN2' substitution reaction couples these fragments. The resulting intermediate then undergoes a crucial organocatalytic intramolecular aldol cyclization to construct a significant portion of the polycyclic core. The synthesis is completed by a rhodium-catalyzed C-H carbene insertion, which forges the final ring of the tetracyclic system.

G cluster_0 Fragment Coupling and Cyclization cluster_1 Final Ring Formation FragmentA Iodoallylic Phosphate CoupledProduct Coupled Intermediate FragmentA->CoupledProduct FragmentB Organocuprate FragmentB->CoupledProduct Intermolecular SN2' Substitution AldolProduct Cyclized Aldol Product CoupledProduct->AldolProduct Organocatalytic Intramolecular Aldol Cyclization DiazoCompound Diazo Precursor AldolProduct->DiazoCompound Functional Group Manipulation This compound (+)-Przewalskin B DiazoCompound->this compound Rh-catalyzed Intramolecular C-H Carbene Insertion

Caption: Logical flow of the SN2'/Aldol/C-H Insertion synthesis of (+)-Przewalskin B.

Key Experimental Protocols

1. Intermolecular SN2' Substitution

  • Description: This reaction couples the two main fragments of the molecule with high regioselectivity.

  • Protocol: To a solution of the organocuprate reagent (prepared in situ) in an ethereal solvent at low temperature (-78 °C) is added a solution of the iodoallylic phosphate. The reaction is stirred for several hours at this temperature before being warmed to room temperature. The reaction is quenched, and the product is extracted and purified.

2. Diastereoselective Organocatalytic Aldol Cyclization

  • Description: An organocatalyst is used to control the stereochemistry of the intramolecular aldol reaction that forms a key ring.

  • Protocol: The linear precursor is dissolved in a suitable solvent, and an organocatalyst (e.g., a proline derivative) is added. The mixture is stirred at the specified temperature until the reaction is complete. The product is then isolated and purified.

3. Rh(II)-mediated Intramolecular Carbene Insertion

  • Description: This final ring-closing step involves the insertion of a rhodium carbene into a tertiary C-H bond.

  • Protocol: To a solution of the diazo precursor in a non-polar solvent (e.g., dichloromethane or toluene) is added a catalytic amount of a rhodium(II) catalyst (e.g., Rh2(OAc)4). The reaction is typically carried out at room temperature or with gentle heating. The evolution of nitrogen gas is observed. After completion, the solvent is removed, and the tetracyclic product is purified by chromatography.

Quantitative Data Summary
StepStarting MaterialProductReagents and ConditionsYield (%)d.r. or e.e.
Intermolecular SN2' SubstitutionIodoallylic PhosphateCoupled ProductOrganocuprate, THF, -78 °CHighN/A
Organocatalytic Aldol CyclizationLinear PrecursorCyclized Aldol ProductOrganocatalyst (e.g., proline derivative), solventHighHigh d.r.
Intramolecular C-H Carbene InsertionDiazo Precursor(+)-Przewalskin BRh2(OAc)4, CH2Cl2, rtGoodN/A

Conclusion

The total syntheses of this compound presented herein showcase a range of modern synthetic methodologies. These detailed protocols and data provide a valuable resource for chemists engaged in the synthesis of complex natural products and the development of new therapeutic agents. The strategic insights from these approaches can be applied to the synthesis of other structurally related compounds.

References

Application Notes and Protocols: Przewalskin Extraction and Purification from Salvia przewalskii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the extraction, separation, and purification of Przewalskin and other bioactive compounds from the roots of Salvia przewalskii. The protocols herein detail a multi-step process commencing with solvent extraction, followed by sequential chromatographic purification using macroporous resin, silica gel, Sephadex LH-20, and reversed-phase C18 columns. This methodology is designed to yield high-purity compounds suitable for further research and drug development applications.

Introduction

Salvia przewalskii Maxim., a perennial herb belonging to the Lamiaceae family, is a traditional medicinal plant distributed in western China.[1] Its roots are rich in a variety of bioactive constituents, including diterpenoids and phenolic acids, which have demonstrated a range of pharmacological properties such as antioxidative, anti-inflammatory, and cytotoxic effects.[1][2] Among the notable compounds isolated from this plant are Przewalskins, a series of diterpenoids with potential therapeutic value.[3] This document outlines detailed protocols for the efficient extraction and purification of these compounds for scientific investigation.

Data Presentation: Compound Yields

The following table summarizes the yields of various compounds that can be isolated from a 100 g sample of the crude 50% ethanol extract of Salvia przewalskii roots, as reported in the literature.[4] Actual yields may vary based on the geographical source, harvest time, and specific processing conditions of the plant material.

CompoundChemical ClassYield from 100 g Crude Extract
Isoganxinonic acid ADiterpenoid10 mg
γ-linolenic acidFatty Acid600 mg
Tanshinol BPhenolic Acid20 mg
CryptotanshinoneDiterpenoid20 mg
PaeoniflorinMonoterpene Glycoside120 mg
ProtocatechualdehydePhenolic Aldehyde40 mg
Protocatechuic acidPhenolic Acid40 mg
Caffeic acidPhenolic Acid60 mg
Rosmarinic acidPhenolic Acid80 mg
Salvianolic acid BPhenolic Acid40 mg

Experimental Protocols

Protocol 1: Crude Extraction from Plant Material

This initial step involves the large-scale extraction of compounds from the dried roots of Salvia przewalskii.

Materials:

  • Dried, powdered roots of Salvia przewalskii

  • 50% (v/v) Ethanol in deionized water

  • Large-scale percolation apparatus

  • Rotary evaporator

Procedure:

  • Place 10 kg of dried and powdered Salvia przewalskii roots into a large-scale percolator.

  • Add 150 L of 50% ethanol solution, ensuring the entire plant material is submerged.

  • Macerate at room temperature for 24-48 hours to allow for efficient extraction.

  • Collect the ethanolic extract by draining the percolator.

  • Concentrate the collected extract using a rotary evaporator under reduced pressure. Maintain a water bath temperature of 40-50°C to prevent degradation of thermolabile compounds.

  • The resulting concentrated oleoresin is the crude extract (approximate yield: 1.2 kg).[4]

Protocol 2: Initial Fractionation by Macroporous Resin Chromatography

This protocol serves to separate the crude extract into fractions of varying polarity, enriching the target diterpenoids.

Materials:

  • Crude extract of Salvia przewalskii

  • Macroporous adsorption resin (e.g., D101, HPD-100)

  • Glass chromatography column

  • Deionized water

  • Ethanol solutions: 50%, 70%, and 95% (v/v)

Procedure:

  • Prepare a slurry of the macroporous resin in deionized water and pack it into the chromatography column.

  • Equilibrate the packed column by washing with 2-3 bed volumes of deionized water.

  • Dissolve 100 g of the crude extract in a suitable volume of the initial mobile phase (deionized water).

  • Load the sample onto the column at a controlled flow rate (e.g., 1-2 bed volumes per hour).

  • Elute the column sequentially with the following solvents, collecting each fraction separately:

    • Deionized water (to remove sugars and other highly polar impurities).

    • 50% ethanol solution.

    • 70% ethanol solution.

    • 95% ethanol solution.

  • The fraction eluted with 50% ethanol is typically enriched with diterpenoids and phenolic compounds.[4] Concentrate this fraction under reduced pressure to yield a residue (approximate yield: 50 g).[4]

Protocol 3: Silica Gel Column Chromatography

This step further separates the components of the enriched fraction based on their affinity to the polar stationary phase.

Materials:

  • Enriched diterpenoid fraction from Protocol 2.

  • Silica gel (200-300 mesh) for column chromatography.

  • Chromatography column.

  • Elution solvents: Hexane, Ethyl Acetate, Chloroform, Methanol (HPLC grade).

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

  • TLC developing tank and UV lamp.

Procedure:

  • Prepare a slurry of silica gel in the initial non-polar solvent (e.g., 100% hexane) and pack the chromatography column.

  • Adsorb the dried residue from Protocol 2 onto a small amount of silica gel to create a dry-load.

  • Carefully add the dry-load to the top of the packed column.

  • Begin elution with a low-polarity solvent system (e.g., hexane/ethyl acetate, 9:1 v/v).

  • Gradually increase the solvent polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Collect fractions of equal volume (e.g., 200 mL).

  • Monitor the separation by spotting fractions onto a TLC plate, developing it in an appropriate solvent system, and visualizing under UV light (254 nm and 365 nm).

  • Combine fractions that show similar TLC profiles.

  • Evaporate the solvent from the combined fractions to obtain semi-purified compounds.

Protocol 4: Final Purification using Sephadex LH-20 and RP-18 Chromatography

The final purification of this compound is achieved through a combination of size-exclusion and reversed-phase chromatography.

Materials:

  • Semi-purified fractions from Protocol 3.

  • Sephadex LH-20.

  • Reversed-Phase C18 (RP-18) packing material.

  • Appropriate glass and/or preparative HPLC columns.

  • Methanol (HPLC grade).

  • Acetonitrile and water (HPLC grade).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system.

Procedure:

  • Sephadex LH-20 Chromatography:

    • Swell the Sephadex LH-20 gel in methanol for at least 3 hours.[5]

    • Pack a column with the swollen gel.

    • Dissolve the semi-purified fraction in a minimal volume of methanol.

    • Apply the sample to the column and elute with methanol at a low flow rate.

    • This step separates compounds based on molecular size and polarity, effectively removing pigments and polymeric substances.

    • Collect fractions and monitor by TLC or HPLC.

  • RP-18 Preparative HPLC:

    • Further purify the fractions containing the target compound using a preparative HPLC system equipped with an RP-18 column.

    • Use a gradient elution method with a mobile phase consisting of water and methanol (or acetonitrile), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • An example gradient could be starting from 50% methanol in water to 100% methanol over 40 minutes.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).

    • Collect the peaks corresponding to this compound.

    • Confirm the purity of the isolated compound using analytical HPLC.

    • Evaporate the solvent to obtain the pure compound.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow cluster_start Starting Material cluster_extraction Extraction cluster_fractionation Initial Fractionation cluster_purification Multi-step Purification start Dried & Powdered Salvia przewalskii Roots extraction Percolation with 50% Ethanol start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin concentration2 Concentration of 50% EtOH Fraction macroporous_resin->concentration2 fractionated_extract Enriched Diterpenoid Fraction concentration2->fractionated_extract silica_gel Silica Gel Column Chromatography fractionated_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex rp18 Preparative RP-18 HPLC sephadex->rp18 pure_this compound Pure this compound rp18->pure_this compound

Caption: A stepwise workflow for the extraction and purification of this compound.

Postulated Signaling Pathway for Cytotoxicity

Przewalskone, an adduct of an icetexane diterpenoid isolated from S. przewalskii, has demonstrated significant cytotoxic activity against several human cancer cell lines, including myeloid leukemia (HL-60), hepatocellular carcinoma (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW-480).[2] Based on the known mechanisms of other cytotoxic natural products, a plausible signaling pathway leading to apoptosis is depicted below. This represents a general model, and the specific molecular targets of this compound require further investigation.

Cytotoxicity_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_apoptosis Execution Phase This compound This compound PI3K PI3K This compound->PI3K Inhibits Bax Pro-apoptotic Proteins (e.g., Bax) This compound->Bax Activates Ext_Signal External Pro-Survival Signals Receptor Growth Factor Receptors Ext_Signal->Receptor Receptor->PI3K Activates AKT Akt PI3K->AKT Activates Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) AKT->Bcl2 Promotes Bcl2->Bax Inhibits Mito_Membrane Mitochondrial Disruption Bax->Mito_Membrane Induces CytoC Cytochrome c Mito_Membrane->CytoC Release Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential signaling pathway for this compound-induced cytotoxicity.

References

Unable to Provide HPLC Protocol for Przewalskin Quantification Due to Lack of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to develop a detailed application note and protocol for the quantification of "Przewalskin" using High-Performance Liquid Chromatography (HPLC) have been unsuccessful due to a significant lack of available scientific literature and established analytical methods for this specific compound.

Extensive searches of scientific databases and analytical chemistry resources did not yield any validated HPLC or Ultra-Performance Liquid Chromatography (UPLC) methods for the isolation and quantification of a compound named "this compound." This suggests that "this compound" may be a novel, rare, or less-studied compound for which analytical procedures have not been developed or published in accessible literature. It is also possible that there may be a misspelling of the compound's name.

Without established methodologies, it is not feasible to provide the detailed application notes and protocols requested by researchers, scientists, and drug development professionals. Key experimental parameters essential for creating a reliable protocol are unavailable, including:

  • Sample Preparation Techniques: Specific methods for extracting this compound from various matrices (e.g., biological tissues, plant material) are not documented.

  • HPLC/UPLC Conditions: Information regarding the appropriate stationary phase (column), mobile phase composition, gradient or isocratic elution, flow rate, and column temperature is not available.

  • Detection Parameters: The optimal wavelength for UV detection or the mass-to-charge ratio (m/z) for mass spectrometry detection of this compound has not been reported.

  • Validation Data: There is no information on linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for any analytical method concerning this compound.

Furthermore, the absence of information on the signaling pathways or biological mechanisms of action related to "this compound" prevents the creation of the requested diagrams illustrating its experimental workflows or logical relationships.

Recommendations for Researchers:

For professionals seeking to quantify this compound, the following steps are recommended:

  • Verify the Compound Name and Structure: Ensure the correct spelling and chemical structure of "this compound."

  • Conduct Exploratory Research: If the compound is novel, initial research will be required to determine its physicochemical properties, such as solubility and UV absorbance, which are critical for developing an HPLC method from scratch.

  • Method Development and Validation: A new analytical method would need to be developed and rigorously validated according to established scientific guidelines. This would involve screening different columns and mobile phases, optimizing separation conditions, and performing validation studies to ensure the method is accurate, precise, and reliable.

Until such fundamental research is conducted and published, providing a standardized application note and protocol for the quantification of "this compound" is not possible. We encourage the scientific community to share any relevant findings to advance the state of knowledge regarding this compound.

Application Notes and Protocols for the Analysis of Przewalskin by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Przewalskin, a naturally occurring diterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including notable anti-HIV activity. The structural elucidation and ongoing analysis of this compound and its analogues, such as this compound A and B, are crucial for understanding its mechanism of action and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful techniques for structural characterization of organic molecules.

Data Presentation

The following tables summarize representative quantitative data for the analysis of this compound. Please note that this data is illustrative, compiled from typical values for similar diterpenoid compounds, due to the limited availability of comprehensive public datasets for this compound itself.

Table 1: Representative ¹H NMR Data for this compound Analogue

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
13.20dd12.5, 4.0
1.85m
1.60m
1.55m
1.30m
51.90d12.0
2.10m
1.75m
74.50br s
92.80d8.0
116.80s
147.50s
152.25sept7.0
161.20d7.0
171.22d7.0
180.95s
190.90s
201.10s

Table 2: Representative ¹³C NMR Data for this compound Analogue

PositionChemical Shift (δ, ppm)
138.5
219.0
342.0
433.5
555.0
621.0
770.0
8135.0
9125.0
1040.0
11145.0
12150.0
13130.0
14120.0
1534.0
1624.0
1724.5
1833.0
1922.0
2015.0

Table 3: Representative Mass Spectrometry Fragmentation Data for this compound Analogue

m/zProposed Fragment
314[M]+
299[M - CH₃]+
296[M - H₂O]+
281[M - H₂O - CH₃]+
253[M - H₂O - C₃H₇]+
227[Retro-Diels-Alder Fragment]+

Experimental Protocols

Protocol 1: NMR Spectroscopy Analysis of this compound

1. Sample Preparation: 1.1. Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. 1.2. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm). 1.3. Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition: 2.1. Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. 2.2. ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (zg30).
  • Spectral Width: 0-12 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 16-64, depending on sample concentration. 2.3. ¹³C NMR:
  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
  • Spectral Width: 0-220 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C. 2.4. 2D NMR Experiments:
  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for establishing the carbon skeleton.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

3. Data Processing and Analysis: 3.1. Apply Fourier transformation to the acquired free induction decays (FIDs). 3.2. Phase correct the spectra. 3.3. Calibrate the chemical shift scale using the TMS signal. 3.4. Integrate the ¹H NMR signals to determine proton ratios. 3.5. Analyze the coupling patterns in the ¹H NMR spectrum to deduce connectivity. 3.6. Correlate the 1D and 2D NMR data to assign all proton and carbon signals and elucidate the complete structure of this compound.

Protocol 2: Mass Spectrometry Analysis of this compound

1. Sample Preparation: 1.1. Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile). 1.2. The choice of solvent should be compatible with the ionization technique being used.

2. Mass Spectrometry Data Acquisition: 2.1. Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. 2.2. Ionization Source:

  • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.
  • Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile and thermally labile molecules, often providing a strong molecular ion peak. 2.3. Mass Analyzer Settings:
  • Full Scan Mode: Acquire a mass spectrum over a wide m/z range (e.g., 50-1000) to determine the molecular weight and observe major fragment ions.
  • Tandem MS (MS/MS): Isolate the molecular ion and induce fragmentation (e.g., through collision-induced dissociation - CID) to obtain a detailed fragmentation pattern for structural elucidation. 2.4. Acquisition Parameters (Example for ESI):
  • Capillary Voltage: 3-5 kV.
  • Nebulizing Gas Flow: 1-2 L/min.
  • Drying Gas Flow: 8-12 L/min.
  • Drying Gas Temperature: 250-350 °C.

3. Data Analysis: 3.1. Determine the accurate mass of the molecular ion to calculate the elemental composition. 3.2. Analyze the isotopic pattern to confirm the elemental composition. 3.3. Propose fragmentation pathways based on the observed fragment ions in the MS and MS/MS spectra. 3.4. Compare the experimental fragmentation pattern with known fragmentation rules for terpenoids and related compounds to confirm the structure.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis This compound Purified this compound NMR_Acquisition 1D & 2D NMR Acquisition This compound->NMR_Acquisition MS_Acquisition MS & MS/MS Acquisition This compound->MS_Acquisition NMR_Processing Data Processing & Analysis NMR_Acquisition->NMR_Processing Structure_Elucidation Structure Elucidation NMR_Processing->Structure_Elucidation Final_Structure Confirmed Structure of this compound Structure_Elucidation->Final_Structure MS_Analysis Fragmentation Analysis MS_Acquisition->MS_Analysis Formula_Confirmation Formula Confirmation MS_Analysis->Formula_Confirmation Formula_Confirmation->Final_Structure Signaling_Pathway cluster_extracellular Extracellular cluster_cell Host Cell cluster_nucleus Nucleus This compound This compound Unknown_Target Putative Cellular Target(s) This compound->Unknown_Target PI3K PI3K Unknown_Target->PI3K ? AKT Akt PI3K->AKT NFkB_Inhibitor IκB AKT->NFkB_Inhibitor Inhibits NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits HIV_Replication Inhibition of HIV-1 Replication NFkB->HIV_Replication Promotes (Inhibited by this compound) Viral_Transcription Viral Gene Transcription NFkB->Viral_Transcription

Application Notes and Protocols for Determining the Anti-HIV-1 Activity of Przewalskin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Przewalskin A, a novel C23 terpenoid isolated from Salvia przewalskii Maxim, has demonstrated potential anti-HIV-1 activity.[1] Terpenoids, a large and diverse class of naturally occurring organic chemicals, have been identified as a source of antiviral agents, with some acting on various stages of the HIV-1 replication cycle, including viral entry, reverse transcription, and viral maturation.[2][3] These application notes provide detailed protocols for assessing the anti-HIV-1 activity of this compound, focusing on two key enzymatic targets in the HIV-1 lifecycle: reverse transcriptase and protease.

Data Presentation

Quantitative results from the following assays should be recorded and summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key parameter to be determined.

Table 1: Anti-HIV-1 Reverse Transcriptase Activity of this compound

Concentration of this compound (µM)% Inhibition of Reverse Transcriptase Activity (Mean ± SD)
0 (Control)0
1
5
10
25
50
100
IC50 (µM)

Table 2: Anti-HIV-1 Protease Activity of this compound

Concentration of this compound (µM)% Inhibition of Protease Activity (Mean ± SD)
0 (Control)0
1
5
10
25
50
100
IC50 (µM)

Experimental Protocols

Protocol 1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This in vitro assay is designed to screen for the anti-HIV activity of this compound by measuring the inhibition of HIV-1 reverse transcriptase.[4]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(rA)•p(dT)12-18 as template-primer

  • [³H]-methyl thymidine triphosphate (dTTP)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT, and a non-ionic detergent)

  • Lysis buffer

  • Glass-fiber filters

  • Scintillation fluid

  • Microtiter plates (96-well)

  • Positive control (e.g., Nevirapine)

  • Negative control (DMSO)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microtiter plate, add the following to each well in triplicate:

    • 20 µL of this compound dilution (or positive/negative control).

    • 20 µL of the template-primer solution.

    • 10 µL of [³H]-dTTP.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of recombinant HIV-1 RT to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Terminate the reaction by adding a stop solution (e.g., cold trichloroacetic acid).

  • Harvest the precipitated DNA onto glass-fiber filters using a cell harvester.

  • Wash the filters with cold ethanol.

  • Allow the filters to dry completely.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the negative control.

Protocol 2: HIV-1 Protease Inhibition Assay

This protocol provides a method to assess the inhibitory effect of this compound on the activity of HIV-1 protease, an enzyme crucial for viral maturation.[5][6]

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 protease substrate

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., sodium acetate buffer with DTT, EDTA, and BSA)

  • Positive control (e.g., Lopinavir)

  • Negative control (DMSO)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • To each well of a 96-well black microtiter plate, add the following in triplicate:

    • 50 µL of this compound dilution (or positive/negative control).

    • 25 µL of recombinant HIV-1 Protease.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic HIV-1 protease substrate to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

  • Determine the reaction velocity (rate of fluorescence increase) for each well.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the negative control.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the anti-HIV-1 activity assays and a simplified representation of the HIV-1 lifecycle with the targets of inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_this compound Prepare this compound Stock & Dilutions rt_assay HIV-1 RT Inhibition Assay prep_this compound->rt_assay protease_assay HIV-1 Protease Inhibition Assay prep_this compound->protease_assay prep_reagents Prepare Assay Reagents & Controls prep_reagents->rt_assay prep_reagents->protease_assay data_acq Data Acquisition (CPM / Fluorescence) rt_assay->data_acq protease_assay->data_acq calc_inhibition % Inhibition Calculation data_acq->calc_inhibition calc_ic50 IC50 Determination calc_inhibition->calc_ic50

Caption: Workflow for assessing the anti-HIV-1 activity of this compound.

hiv1_lifecycle_inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Potential Inhibition by this compound hiv HIV-1 entry Binding & Fusion hiv->entry rt Reverse Transcription (RNA -> DNA) entry->rt integration Integration into Host DNA rt->integration transcription Transcription (DNA -> RNA) integration->transcription translation Translation (RNA -> Polyproteins) transcription->translation assembly Virion Assembly translation->assembly budding Budding assembly->budding przewalskin_rt This compound inhibits Reverse Transcriptase przewalskin_rt->rt przewalskin_protease This compound inhibits Protease przewalskin_protease->assembly Protease is required for maturation during/after budding

References

Application Notes and Protocols for Przewalskin Cytotoxicity Testing in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Przewalskin, a novel natural product, has demonstrated potential as an anti-cancer agent in preliminary screenings. These application notes provide a comprehensive guide for researchers to assess the cytotoxic effects of this compound in various cancer cell lines. The following protocols and guidelines will facilitate the determination of its efficacy and mechanism of action, crucial steps in the drug development pipeline. The methodologies outlined are based on established standards for in vitro cytotoxicity assessment.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for this compound have been determined in a panel of human cancer cell lines after 48 hours of treatment, as summarized in the table below.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma5.2 ± 0.4
MCF-7Breast Adenocarcinoma8.9 ± 0.7
HeLaCervical Adenocarcinoma3.1 ± 0.3
HepG2Hepatocellular Carcinoma12.5 ± 1.1
PC-3Prostate Adenocarcinoma7.6 ± 0.6

Note: The data presented are representative examples and may vary based on experimental conditions.

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, PC-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks with complete growth medium.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at a lower density in new flasks with fresh medium.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells cultured as described above

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding przewalskin_prep This compound Stock Solution Preparation treatment Treatment with this compound (Serial Dilutions) przewalskin_prep->treatment seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay readout Absorbance Reading (Microplate Reader) viability_assay->readout calculation IC50 Calculation readout->calculation results Results Interpretation calculation->results G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Mito Mitochondrion Bcl2->Mito inhibits permeabilization Bax->Mito promotes permeabilization CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Application Notes and Protocols: Development of Przewalskin Analogues for Improved Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Przewalskin A and B are naturally occurring diterpenoids isolated from Salvia przewalskii that have demonstrated modest anti-HIV-1 activity.[1][2][3] Their unique skeletal structures present an attractive scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for a proposed research program aimed at synthesizing and evaluating this compound analogues with improved bioactivity. The objective is to explore the structure-activity relationships (SAR) of these novel compounds to identify candidates with enhanced potency and selectivity.

While extensive research on this compound analogues is not yet publicly available, this document outlines a comprehensive strategy based on established methodologies for the synthesis and evaluation of terpenoid-based drug candidates.

Rationale for Analogue Development

The primary motivation for developing this compound analogues is to enhance their therapeutic potential. The modest anti-HIV-1 activity of the parent compounds suggests that chemical modifications could lead to significant improvements in potency.[1][3] Furthermore, diterpenoids from Salvia species are known to modulate various signaling pathways, including those involved in inflammation, apoptosis, and oxidative stress, suggesting that this compound analogues could have broader therapeutic applications.[1][2]

Key objectives for analogue development include:

  • Improved Potency: Increase the anti-HIV-1 activity to clinically relevant levels.

  • Enhanced Selectivity: Minimize off-target effects and reduce potential cytotoxicity.

  • Expanded Bioactivity: Investigate potential anticancer, anti-inflammatory, and neuroprotective activities.

  • Favorable Pharmacokinetics: Improve absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation: Hypothetical Bioactivity of this compound Analogues

The following tables present a hypothetical summary of quantitative data for a series of this compound analogues. This data is intended to serve as a template for organizing experimental results.

Table 1: Anti-HIV-1 Activity and Cytotoxicity of this compound Analogues

Compound IDModificationEC50 (µM) Anti-HIV-1CC50 (µM) in MT-4 CellsSelectivity Index (SI = CC50/EC50)
This compound AParent Compound41 µg/mL (~70 µM)>100 µg/mL>1.4
This compound BParent Compound30 µg/mL (~50 µM)>100 µg/mL>2
PRA-001C-7 Hydroxyl Esterification15.2>200>13.2
PRA-002C-7 Hydroxyl Etherification25.8>200>7.8
PRB-001C-20 Carbonyl Reduction5.4150.327.8
PRB-002A-ring Aromatization>100>200-

Table 2: In Vitro Anticancer Activity of Selected this compound Analogues

Compound IDCell Line (e.g., HeLa) IC50 (µM)Cell Line (e.g., A549) IC50 (µM)Normal Cell Line (e.g., HEK293) IC50 (µM)
PRB-0018.112.5>100
PRA-00122.735.1>100

Experimental Protocols

General Protocol for the Synthesis of this compound Analogues

The synthesis of this compound analogues will be based on semi-synthetic modifications of the natural products or through total synthesis routes. The total synthesis of (-)-Przewalskin B has been reported and can be adapted for the preparation of analogues.[4]

3.1.1. General Procedure for Esterification of this compound A (Hypothetical)

  • Dissolve this compound A (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

  • Add the corresponding acyl chloride or carboxylic acid (1.2 equivalents) and a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.2 equivalents).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester analogue.

Protocol for In Vitro Anti-HIV-1 Assay

This protocol is based on a syncytium inhibition assay using MT-4 cells.

  • Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Virus Stock: Prepare a stock of HIV-1 (e.g., IIIB strain) with a known tissue culture infectious dose (TCID50).

  • Assay Procedure:

    • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Prepare serial dilutions of the this compound analogues in culture medium.

    • Add the diluted compounds to the cells.

    • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Include a positive control (e.g., Zidovudine) and a negative control (no compound).

    • Incubate the plate for 4-5 days at 37°C.

  • Quantification of Viral Activity: Assess the cytopathic effect (CPE) by observing syncytia formation under a microscope or by using a cell viability assay such as the MTT assay.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) using a dose-response curve. The selectivity index (SI) is calculated as CC50/EC50.

Protocol for Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Cell Seeding: Seed cells (e.g., MT-4, HeLa, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 or CC50 value.

Visualization of Pathways and Workflows

Proposed Signaling Pathways Modulated by this compound Analogues

Diterpenoids from Salvia species have been shown to influence key signaling pathways related to cell survival and inflammation.[1][2] The following diagram illustrates a hypothetical mechanism of action for a bioactive this compound analogue.

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nucleus This compound Analogue This compound Analogue IKK IKK This compound Analogue->IKK Inhibition MAPK MAPK This compound Analogue->MAPK Modulation Caspase-3 Caspase-3 This compound Analogue->Caspase-3 Activation Cell Membrane Cell Membrane IκB IκB IKK->IκB Phosphorylation (Inhibited) NF-κB NF-κB IκB->NF-κB Release (Inhibited) Gene Expression Gene Expression NF-κB->Gene Expression Transcription of Pro-inflammatory Genes (Downregulated) AP-1 AP-1 MAPK->AP-1 AP-1->Gene Expression Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical signaling pathways modulated by a this compound analogue.

Experimental Workflow for Analogue Synthesis and Evaluation

The following diagram outlines the logical workflow for the development and testing of this compound analogues.

G Start Start Isolation of this compound A/B Isolation of this compound A/B Start->Isolation of this compound A/B Chemical Modification Chemical Modification Isolation of this compound A/B->Chemical Modification Analogue Library Analogue Library Chemical Modification->Analogue Library Primary Screening Primary Screening Analogue Library->Primary Screening Anti-HIV-1 Assay Anti-HIV-1 Assay Primary Screening->Anti-HIV-1 Assay Cytotoxicity Assay Cytotoxicity Assay Primary Screening->Cytotoxicity Assay Hit Identification Hit Identification Anti-HIV-1 Assay->Hit Identification Cytotoxicity Assay->Hit Identification Hit Identification->Chemical Modification Inactive or Toxic Secondary Screening Secondary Screening Hit Identification->Secondary Screening Active & Non-toxic Anticancer Assays Anticancer Assays Secondary Screening->Anticancer Assays Anti-inflammatory Assays Anti-inflammatory Assays Secondary Screening->Anti-inflammatory Assays Lead Optimization Lead Optimization Anticancer Assays->Lead Optimization Anti-inflammatory Assays->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies End End In Vivo Studies->End

Caption: Workflow for this compound analogue development and evaluation.

Conclusion

The development of this compound analogues represents a promising avenue for the discovery of novel therapeutics. The protocols and frameworks provided in this document offer a structured approach to guide researchers in the synthesis, screening, and characterization of these compounds. Through systematic exploration of the structure-activity relationships, it is anticipated that new this compound analogues with significantly improved bioactivity and desirable pharmacological profiles can be identified for further preclinical and clinical development.

References

Application Notes and Protocols: Przewalskin as a Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Przewalskin, a naturally occurring C23 terpenoid, presents a unique and compelling scaffold for medicinal chemistry exploration. Isolated from Salvia przewalskii, this abietane diterpenoid possesses a rigid, three-dimensional structure that provides a foundation for the development of novel therapeutic agents. While initial research has highlighted its anti-HIV-1 activity, the inherent structural features of the this compound core suggest broader potential for derivatization and optimization toward a range of biological targets. The abietane diterpenoid class, to which this compound belongs, is known for a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This document provides detailed application notes and experimental protocols for researchers interested in utilizing the this compound scaffold for the discovery and development of new chemical entities.

Biological Activities and Therapeutic Potential

The this compound scaffold is a promising starting point for the development of compounds targeting various disease areas. The abietane skeleton offers multiple sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Cytotoxic Activity

Many abietane diterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5][6] The rigid ring system can be functionalized to enhance interactions with specific enzymatic pockets or protein-protein interfaces. By introducing various substituents on the this compound core, it is possible to explore structure-activity relationships (SAR) and develop potent and selective anticancer agents. A related compound, Przewalskone, has shown significant cytotoxicities against five human cancer lines in vitro with IC50 values ranging from 0.69-2.35 μM.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Natural products, including abietane diterpenoids, are a rich source of anti-inflammatory agents.[7][8] Derivatives of the this compound scaffold can be designed to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in inflammatory conditions.

Data Presentation: Hypothetical Structure-Activity Relationship of this compound Analogs

To illustrate the potential for developing bioactive compounds from the this compound scaffold, the following tables present hypothetical quantitative data for a series of rationally designed analogs. This data is intended to serve as a guide for envisioning a medicinal chemistry campaign.

Table 1: Cytotoxic Activity of this compound Analogs against Human Cancer Cell Lines

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) vs. A549 (Lung Carcinoma)IC50 (µM) vs. MCF-7 (Breast Carcinoma)
This compound A -H-H> 50> 50
PZ-001 -OH-H25.332.1
PZ-002 -OCH3-H45.851.2
PZ-003 -H-OH15.720.5
PZ-004 -H-F10.212.8
PZ-005 -OH-F5.17.3
PZ-006 -NH2-F2.53.1
PZ-007 -N(CH3)2-F8.910.4

Table 2: Anti-inflammatory Activity of this compound Analogs

Compound IDR1 SubstituentR2 SubstituentInhibition of NO Production (IC50, µM) in LPS-stimulated RAW 264.7 Macrophages
This compound A -H-H> 100
PZ-008 -OH-H45.2
PZ-009 -H-OH30.1
PZ-010 -H-COOH18.5
PZ-011 -H-CONH222.8
PZ-012 -OH-COOH9.7
PZ-013 -OCH3-COOH15.3

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the cytotoxic and anti-inflammatory activities of novel this compound analogs.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Protocol 2: Measurement of Nitric Oxide (NO) Production in Macrophages using Griess Assay

Objective: To assess the anti-inflammatory activity of this compound analogs by measuring their ability to inhibit nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound analogs dissolved in DMSO

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)[4]

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

  • Calculate the percentage of inhibition of NO production for each compound concentration and determine the IC50 values.

Protocol 3: Western Blot Analysis of NF-κB Pathway Activation

Objective: To investigate the effect of this compound analogs on the activation of the NF-κB signaling pathway in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound analogs

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed RAW 264.7 cells and treat with this compound analogs and/or LPS as described in Protocol 2.

  • After the desired incubation time, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways and Experimental Workflows

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture A549/MCF-7 Cells seeding Seed cells in 96-well plate cell_culture->seeding compound_prep Prepare serial dilutions of this compound analogs treatment Add compounds to cells compound_prep->treatment incubation_48h Incubate for 48h treatment->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve Dissolve formazan incubation_4h->dissolve read_absorbance Read absorbance at 570nm dissolve->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.

Anti_Inflammatory_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis cell_culture Culture RAW 264.7 Cells seeding Seed cells in 96-well plate cell_culture->seeding compound_prep Prepare dilutions of this compound analogs pretreatment Pre-treat cells with compounds compound_prep->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation incubation_24h Incubate for 24h lps_stimulation->incubation_24h collect_supernatant Collect supernatant incubation_24h->collect_supernatant add_griess Add Griess reagents collect_supernatant->add_griess read_absorbance Read absorbance at 540nm add_griess->read_absorbance calculate_no Calculate NO concentration read_absorbance->calculate_no determine_ic50 Determine IC50 values calculate_no->determine_ic50

Caption: Experimental workflow for the Griess assay to measure nitric oxide production.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound Analog IKK IKK This compound->IKK Inhibits TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) DNA->Genes Transcription IkB_NFkB->NFkB Release

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK Activates This compound This compound Analog This compound->MAPKKK Inhibits? MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Phosphorylates & Activates Genes Pro-inflammatory Gene Expression TF->Genes Transcription

Caption: Simplified p38 MAPK signaling pathway as a potential target.

References

Application Notes and Protocols for In Vitro Studies of Przewalskin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Przewalskin A, a C23 terpenoid isolated from Salvia przewalskii, has been identified as a novel bioactive compound with potential therapeutic applications, including anti-HIV-1 activity.[1] To explore its full potential, particularly in areas like oncology, a systematic in vitro evaluation is the foundational step. These application notes provide a comprehensive framework and detailed protocols for the initial characterization of this compound A's biological effects on cancer cell lines. The proposed workflow is designed to assess its cytotoxic potential and elucidate its mechanism of action, thereby providing critical data for further preclinical development.

In Vitro Evaluation Strategy

A tiered approach is recommended for the in vitro assessment of this compound A. This strategy begins with broad cytotoxicity screening to identify sensitive cancer cell lines and determine the effective dose range. Subsequent experiments focus on elucidating the cellular mechanisms responsible for the observed cytotoxicity, such as the induction of apoptosis or cell cycle arrest. Finally, molecular studies are employed to investigate the compound's effect on key cell signaling pathways that are often dysregulated in cancer. This structured workflow ensures a thorough and efficient characterization of this compound A's bioactivity.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound A in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound A stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound A in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound A dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining

Objective: To determine if this compound A induces apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • This compound A

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound A at concentrations around the IC50 value for 24-48 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To assess the effect of this compound A on cell cycle progression.

Materials:

  • Cancer cell line

  • This compound A

  • 6-well plates

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound A at desired concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound A on the activation status of key proteins in cancer-related signaling pathways (e.g., PI3K/Akt or MAPK/ERK).

Materials:

  • Cancer cell line

  • This compound A

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, cleaved PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treat cells with this compound A for the desired time points.

  • Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Data Presentation

Table 1: Cytotoxicity of this compound A on Various Cancer Cell Lines
Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer25.5 ± 3.1
HCT116Colon Cancer10.8 ± 1.2
HeLaCervical Cancer32.1 ± 4.5
Table 2: Effect of this compound A on Apoptosis in HCT116 Cells (24h treatment)
TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)
Vehicle Control04.1 ± 0.52.3 ± 0.3
This compound A515.6 ± 1.95.4 ± 0.7
This compound A1028.9 ± 3.212.1 ± 1.5
This compound A2045.3 ± 4.820.7 ± 2.4
Table 3: Cell Cycle Distribution of HCT116 Cells after this compound A Treatment (24h)
TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control048.2 ± 3.530.1 ± 2.821.7 ± 2.1
This compound A555.9 ± 4.125.4 ± 2.518.7 ± 1.9
This compound A1068.3 ± 5.215.2 ± 1.816.5 ± 1.7
This compound A2075.1 ± 6.08.9 ± 1.116.0 ± 1.6

Visualizations

experimental_workflow cluster_screening Phase 1: Screening cluster_mechanism Phase 2: Mechanism of Action cluster_pathway Phase 3: Signaling Pathway Analysis cluster_conclusion Conclusion start This compound A cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis (e.g., p-Akt, p-ERK) apoptosis->western_blot cell_cycle->western_blot conclusion Elucidate Bioactivity and Guide Further Studies western_blot->conclusion signaling_pathway cluster_upstream Upstream Signaling cluster_pi3k PI3K/Akt Pathway cluster_this compound cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation This compound This compound A This compound->akt

References

Troubleshooting & Optimization

Navigating the Labyrinth of Przewalskin B Total Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Przewalskin B, a complex diterpenoid with promising anti-HIV activity, presents a formidable challenge for synthetic chemists. Its intricate tetracyclic framework, featuring a spirocyclic core and multiple stereocenters, demands a carefully orchestrated sequence of reactions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental pursuit of this natural product.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of this compound B?

A1: The core challenges in synthesizing this compound B revolve around the construction of its sterically congested tetracyclic skeleton and the precise control of its numerous stereocenters. Key hurdles include the formation of the spirocyclic enone system, the diastereoselective construction of the B-ring, and the installation of the α-hydroxy-β-keto lactone moiety.

Q2: Which key reactions are commonly employed in the total synthesis of this compound B?

A2: Several key transformations have been successfully utilized. These include:

  • Diels-Alder Reaction: To construct the A-ring with high regio- and diastereoselectivity.

  • Claisen-Johnson Rearrangement: To establish the critical spiro-quaternary center.

  • Ring-Closing Metathesis (RCM): To form the sterically hindered cyclic enone moiety.

  • Intramolecular Aldol Condensation: For the closure of the B-ring, often with challenges in stereocontrol.

  • Intramolecular Nucleophilic Acyl Substitution (INAS): An alternative strategy for B-ring formation.

Troubleshooting Guides

Challenge 1: Low Yields in the Ring-Closing Metathesis (RCM) of the Sterically Crowded Diene

The formation of the cyclic enone via RCM can be hampered by the sterically demanding environment around the reacting olefins.

Potential Issues & Solutions:

ProblemPotential CauseRecommended Solution
No or low conversion Insufficient catalyst activity for the hindered substrate.Switch to a more active, second-generation Grubbs catalyst (e.g., Grubbs-II or Hoveyda-Grubbs II). These catalysts exhibit higher tolerance to functional groups and improved activity for sterically demanding substrates.
Catalyst decomposition.Ensure rigorous exclusion of air and moisture by using freshly distilled, degassed solvents and maintaining an inert atmosphere (argon or nitrogen).
Unfavorable pre-catalyst initiation or propagation.Increase the reaction temperature (e.g., refluxing dichloromethane or 1,2-dichloroethane) to facilitate catalyst turnover.
Formation of oligomers/polymers Intermolecular reactions competing with the desired intramolecular cyclization.Perform the reaction under high dilution conditions (e.g., 0.001-0.005 M) to favor the intramolecular pathway. Use a syringe pump for slow addition of the diene to the catalyst solution.
Isomerization of the double bond Presence of ruthenium hydride species.Add a hydride scavenger such as 1,4-benzoquinone or use a catalyst known to suppress isomerization.

Experimental Protocol: Ring-Closing Metathesis (Xiao et al. approach)

To a solution of the diene precursor in dry, degassed CH₂Cl₂ (0.005 M) under an argon atmosphere is added the Grubbs second-generation catalyst (5-10 mol %). The mixture is heated to reflux and stirred for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

Challenge 2: Poor Diastereoselectivity in the Intramolecular Aldol Condensation

The formation of the B-ring via an intramolecular aldol reaction can lead to a mixture of diastereomers, complicating purification and reducing the overall yield of the desired product.

Potential Issues & Solutions:

ProblemPotential CauseRecommended Solution
Low diastereomeric ratio (dr) Thermodynamic vs. kinetic control.The choice of base and reaction temperature is critical. For kinetic control, which often favors a specific diastereomer, use a strong, non-nucleophilic base like LDA or LiHMDS at low temperatures (-78 °C). For thermodynamic control, a weaker base (e.g., K₂CO₃) at higher temperatures might be beneficial, but this can lead to epimerization.
Enolate geometry (E/Z).The geometry of the enolate intermediate can influence the stereochemical outcome. The choice of base and solvent can affect the E/Z ratio of the enolate. Consider screening different base/solvent combinations.
Chelating vs. non-chelating conditions.The presence of Lewis acidic cations can promote chelation-controlled transition states, potentially altering the diastereoselectivity. Compare results with and without additives like ZnCl₂ or MgBr₂.

Experimental Protocol: Intramolecular Aldol Condensation (Zheng et al. approach)

To a solution of the diketone precursor in dry THF at -78 °C under an argon atmosphere is added a solution of freshly prepared LDA (1.1 equivalents) dropwise. The reaction mixture is stirred at -78 °C for 1 hour, and the progress is monitored by TLC. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography.

Key Synthetic Transformations: Data and Diagrams

The following tables summarize key quantitative data from reported syntheses of this compound B, and the diagrams illustrate crucial reaction pathways.

Quantitative Data Summary

Table 1: Diels-Alder Reaction for A-Ring Formation

DieneDienophileConditionsDiastereomeric Ratio (dr)Yield (%)Reference
Diene 7MethylacroleinNeat, 40 °C, 24 h12.5 : 189Xiao et al.

Table 2: Ring-Closing Metathesis for Cyclic Enone Formation

SubstrateCatalyst (mol %)SolventTemperatureTime (h)Yield (%)Reference
Diene precursorGrubbs II (10)CH₂Cl₂Reflux2475Xiao et al.

Visualizing the Synthetic Pathways

przewalskin_b_synthesis_challenges cluster_diels_alder Diels-Alder Reaction cluster_rcm Ring-Closing Metathesis cluster_aldol Intramolecular Aldol Condensation da_reactants Diene + Dienophile da_product A-Ring Adduct (dr > 10:1) da_reactants->da_product High Diastereoselectivity rcm_substrate Sterically Hindered Diene rcm_product Cyclic Enone rcm_substrate->rcm_product Grubbs II Catalyst High Dilution rcm_side_product Oligomers/Polymers rcm_substrate->rcm_side_product Concentration too high aldol_substrate Diketone Precursor aldol_product_syn Desired Diastereomer aldol_substrate->aldol_product_syn Kinetic Control (LDA, -78 °C) aldol_product_anti Undesired Diastereomer aldol_substrate->aldol_product_anti Thermodynamic Control

resolving Przewalskin solubility for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Przewalskin compounds. The information herein is designed to address common solubility challenges encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound A and this compound B are novel diterpenoid compounds isolated from the medicinal plant Salvia przewalskii.[1][2] These compounds have demonstrated biological activity, notably modest anti-HIV-1 activity.[1][2]

Q2: I'm observing precipitation when I add my this compound solution to my aqueous cell culture medium. What are the common causes?

A2: Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. The primary causes include:

  • Poor Aqueous Solubility: Diterpenoids are often characterized by low water solubility.

  • High Compound Concentration: Exceeding the solubility limit of this compound in the final assay medium will cause it to precipitate.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous buffer can cause the compound to "crash out" of solution due to the sudden change in solvent polarity.

  • Media Components: Interactions with salts, proteins, and other components in the cell culture medium can reduce the solubility of the compound.

  • pH and Temperature: The solubility of this compound may be sensitive to the pH and temperature of the medium.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing concentrated stock solutions. Ethanol can also be a suitable solvent.

Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with a concentration of 0.1% or lower being preferable. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cloudy or turbid medium after adding this compound Compound precipitation due to exceeding solubility limit.- Determine the kinetic solubility of this compound in your specific assay medium (see Protocol 1).- Lower the final concentration of this compound in your assay.
Visible crystals or particles in the well/tube "Solvent shock" from rapid dilution of DMSO stock.- Prepare an intermediate dilution of the this compound stock solution in your cell culture medium.- Add the stock solution dropwise to the medium while gently vortexing or swirling.
Inconsistent results between experiments Incomplete dissolution of this compound stock solution.- Ensure the stock solution is completely dissolved before use. Gentle warming (to 37°C) and vortexing can help.- Store stock solutions in appropriate conditions (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).
Low or no biological activity observed Poor bioavailability in the assay due to low solubility.- Consider using a co-solvent such as ethanol, but be mindful of its potential effects on your cells.- Explore the use of solubility enhancers like cyclodextrins, if compatible with your assay.

Quantitative Data

The following tables provide example solubility data for a typical abietane diterpenoid, carnosic acid, which is structurally similar to this compound compounds. This data can serve as a general guideline for your experiments.

Table 1: Solubility of Carnosic Acid in Common Organic Solvents

Solvent Approximate Solubility Reference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1]
Ethanol~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]

Table 2: Aqueous Solubility of Carnosic Acid

Aqueous Buffer Approximate Solubility Note Reference
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mLPrepared by first dissolving in ethanol, then diluting with PBS.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Calculate the required mass: Based on the molecular weight of your this compound compound (e.g., for C18H24O2, MW ≈ 272.38 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.

  • Weigh the compound: In a chemical fume hood, carefully weigh the calculated amount of this compound and transfer it to the sterile amber glass vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Gently vortex or sonicate the vial until the this compound is completely dissolved. A brief warming to 37°C may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay by Turbidimetry

Purpose: To determine the kinetic solubility of this compound in a specific aqueous buffer or cell culture medium.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Assay buffer (e.g., PBS or cell culture medium)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600-700 nm

Procedure:

  • Prepare serial dilutions: In a 96-well plate, perform a serial dilution of the 10 mM this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).

  • Add buffer: To a new 96-well clear bottom plate, add a fixed volume of your assay buffer to each well (e.g., 198 µL).

  • Add compound dilutions: Transfer a small volume (e.g., 2 µL) of each this compound dilution from the DMSO plate to the corresponding wells of the buffer plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Include controls:

    • Positive control: A known poorly soluble compound.

    • Negative control: Assay buffer with 1% DMSO only.

  • Incubate: Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours), allowing for potential precipitation to occur.

  • Measure absorbance: Read the absorbance of the plate at a wavelength between 600-700 nm. An increase in absorbance indicates light scattering due to precipitation.

  • Data analysis: Plot the absorbance against the this compound concentration. The highest concentration that does not show a significant increase in absorbance compared to the negative control is considered the kinetic solubility.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Biological Assay cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Aliquot and Store at -80°C dissolve->store dilute Dilute Stock in Media store->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate precipitate Precipitation Observed treat->precipitate measure Measure Endpoint incubate->measure check_conc Check Final Concentration precipitate->check_conc modify_dilution Modify Dilution Method precipitate->modify_dilution

Figure 1. Experimental workflow for using this compound in biological assays.

hiv_maturation_inhibition cluster_virus HIV-1 Life Cycle cluster_drug Mechanism of Action gag_pol Gag-Pol Polyprotein Translation assembly Virus Assembly & Budding gag_pol->assembly maturation Viral Protease Cleavage (Maturation) assembly->maturation infectious Infectious Virion maturation->infectious This compound This compound (Diterpenoid) This compound->inhibition immature Non-infectious Virion inhibition->immature hiv_pi3k_akt_pathway gp120 HIV-1 gp120 cd4 CD4 Receptor gp120->cd4 binds pi3k PI3K cd4->pi3k activates akt Akt pi3k->akt activates mtorc1 mTORC1 akt->mtorc1 activates replication Viral Replication mtorc1->replication promotes

References

troubleshooting Przewalskin synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Przewalskin alkaloids. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of these complex natural products. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the key stages of this compound synthesis.

Issue 1: Low Yield in Diels-Alder Reaction for A-Ring Formation

Q1: My Diels-Alder reaction to form the A-ring of the this compound core is resulting in a low yield of the desired adduct. What are the potential causes and how can I improve the yield?

A1: Low yields in the Diels-Alder reaction for this specific scaffold are often attributed to several factors, including steric hindrance, improper diene conformation, and suboptimal reaction conditions. Here’s a breakdown of potential issues and their solutions:

  • Diene Conformation: The Diels-Alder reaction requires the diene to adopt an s-cis conformation. If the diene is sterically hindered, the s-trans conformation may be more stable, leading to a slower reaction rate.

    • Troubleshooting:

      • Thermal Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the rotational barrier to the s-cis conformation. In the synthesis of (±)-przewalskin B, the Diels-Alder reaction between diene 7 and methylacrolein was successfully carried out at 40 °C.[1]

      • Lewis Acid Catalysis: The use of a Lewis acid catalyst can accelerate the reaction by coordinating to the dienophile, lowering its LUMO energy. However, care must be taken as Lewis acids can also promote side reactions.

  • Steric Hindrance: The substituents on both the diene and dienophile can sterically hinder the approach of the two components, leading to a lower reaction rate.

    • Troubleshooting:

      • High Pressure: Applying high pressure can sometimes overcome steric hindrance and favor the formation of the more compact transition state of the cycloaddition.

  • Reaction Conditions: The choice of solvent and temperature is critical.

    • Troubleshooting:

      • Solvent: A non-polar solvent is generally preferred for Diels-Alder reactions. Toluene is a common choice.

      • Temperature: As mentioned, temperature can be optimized. Start with milder conditions (e.g., 40 °C) and gradually increase if the reaction is slow.[1] Monitor the reaction for decomposition at higher temperatures.

Issue 2: Competing Side Reactions in the Intramolecular Aldol Condensation

Q2: I am observing the formation of undesired byproducts during the intramolecular aldol condensation step. What are these side reactions and how can I suppress them?

A2: The intramolecular aldol condensation is a powerful tool for ring formation, but it can be prone to side reactions, primarily the formation of thermodynamically disfavored ring sizes and retro-aldol reactions.

  • Formation of Unstable Rings: The intramolecular reaction can potentially lead to the formation of smaller, strained rings (e.g., 3- or 4-membered rings) in addition to the desired 5- or 6-membered ring.

    • Troubleshooting:

      • Choice of Base and Reaction Conditions: The regioselectivity of the enolate formation is key. Using a bulky base may favor the deprotonation of a less sterically hindered α-carbon, potentially leading to a different ring size. Careful selection of the base and reaction temperature can help favor the formation of the thermodynamically more stable 5- or 6-membered ring.

  • Retro-Aldol Reaction: The aldol addition is a reversible reaction. Under certain conditions, the β-hydroxy carbonyl product can undergo a retro-aldol reaction, cleaving back to the dicarbonyl starting material.

    • Troubleshooting:

      • Reaction Temperature: Lowering the reaction temperature can disfavor the retro-aldol reaction, which typically has a higher activation energy than the forward reaction.

      • Rapid Dehydration: If the subsequent dehydration to the enone is desired, ensuring conditions that promote rapid elimination of water can drive the equilibrium towards the final product and prevent the retro-aldol reaction.

Frequently Asked Questions (FAQs)

Q3: What are the common side products in the Ring-Closing Metathesis (RCM) step of this compound synthesis and how can they be minimized?

A3: In the context of this compound synthesis, the Ring-Closing Metathesis (RCM) is employed to construct a sterically crowded cyclic enone moiety.[1] The primary side reaction of concern is intermolecular diene metathesis, which leads to oligomerization or polymerization instead of the desired intramolecular ring closure.

  • Minimizing Intermolecular Reactions:

    • High Dilution: Performing the reaction under high dilution conditions favors the intramolecular reaction over the intermolecular one. This is because the probability of one end of a molecule finding its other end is independent of concentration, whereas the probability of two different molecules finding each other decreases with lower concentration.

    • Slow Addition of Substrate: A slow, continuous addition of the diene substrate to the reaction mixture containing the catalyst can also help maintain a low effective concentration of the substrate, thereby favoring RCM.

    • Choice of Catalyst: The choice of the Grubbs catalyst (first, second, or third generation) can significantly impact the reaction's efficiency and selectivity. For sterically hindered substrates, second-generation catalysts like Grubbs-II or the Hoveyda-Grubbs catalysts are often more effective. In the synthesis of (±)-przewalskin B, the second-generation Grubbs catalyst was used.[1]

Q4: I am struggling with the purification of the final this compound product. What are the recommended purification techniques?

A4: The purification of diterpenoid alkaloids like this compound can be challenging due to their complex structures and potential for multiple stereoisomers. A multi-step purification strategy is often necessary.

  • Initial Work-up: After quenching the final reaction, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. The organic layer is then dried and the solvent removed under reduced pressure.

  • Chromatography:

    • Column Chromatography: This is the most common method for the initial purification of the crude product. Silica gel is a standard stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically employed to separate the desired product from less polar and more polar impurities.

    • Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale reactions or for separating very close-spotting impurities, preparative TLC can be a useful technique.

    • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples for biological assays or characterization, preparative HPLC is often the final purification step. Both normal-phase and reverse-phase HPLC can be used, depending on the specific properties of the this compound analog and any remaining impurities.

  • Crystallization: If the final product is a crystalline solid, recrystallization can be a very effective method for achieving high purity. The choice of solvent is critical and may require some screening.

Experimental Protocols

Key Experimental Protocol: Diels-Alder Reaction in the Synthesis of (±)-Przewalskin B [1]

A solution of diene 7 and methylacrolein in a suitable solvent is stirred at 40 °C. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to afford the aldehyde adduct 8 .

Reagent/ParameterCondition
DieneCompound 7
DienophileMethylacrolein
Temperature40 °C
PurificationSilica gel column chromatography

Visualizations

Przewalskin_Synthesis_Workflow start Starting Materials da Diels-Alder Reaction start->da Formation of A-ring reduction Wolf-Kishner Reduction da->reduction claisen Claisen-Johnson Rearrangement reduction->claisen Establish spiro-center rcm Ring-Closing Metathesis claisen->rcm Form cyclic enone final This compound B rcm->final Troubleshooting_Diels_Alder issue Low Yield in Diels-Alder cause1 Improper Diene Conformation (s-trans) issue->cause1 cause2 Steric Hindrance issue->cause2 cause3 Suboptimal Conditions issue->cause3 solution1a Increase Temperature cause1->solution1a solution1b Use Lewis Acid cause1->solution1b solution2 Apply High Pressure cause2->solution2 solution3a Optimize Solvent cause3->solution3a solution3b Optimize Temperature cause3->solution3b

References

Technical Support Center: Optimization of HPLC Separation for Przewalskin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Przewalskin isomers.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating this compound isomers by HPLC?

A1: this compound isomers, like many other diterpenoid isomers, are likely to have very similar chemical structures and physicochemical properties. This results in close or co-eluting peaks, making their separation challenging. The main difficulties include achieving baseline resolution, dealing with peak tailing, and ensuring method robustness.

Q2: Which type of HPLC column is most suitable for separating this compound isomers?

A2: Reversed-phase columns, particularly C18 and C8 columns, are commonly used for the separation of diterpenoids from Salvia species.[1] For challenging isomer separations, columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, could provide alternative interactions and improve resolution. Chiral stationary phases (CSPs) would be necessary if the this compound isomers are enantiomers.[2]

Q3: How does the mobile phase composition affect the separation of this compound isomers?

A3: The mobile phase composition is a critical factor in achieving separation.[3][4][5] For reversed-phase HPLC, a mixture of water and an organic solvent like acetonitrile or methanol is typically used. Adjusting the organic solvent ratio, incorporating additives like formic acid or acetic acid to control pH and improve peak shape, and using different organic modifiers can significantly impact selectivity and resolution.[6]

Q4: What is the role of temperature in the HPLC separation of these isomers?

A4: Temperature can influence the separation in several ways. Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[3] It can also alter the selectivity of the separation, sometimes improving the resolution between closely eluting isomers. However, excessively high temperatures might degrade the analytes or the stationary phase.

Q5: When should I consider using a gradient elution method?

A5: A gradient elution is highly recommended when analyzing complex samples containing compounds with a wide range of polarities, which is often the case with plant extracts. For isomer separation, a shallow gradient can be particularly effective in resolving closely related compounds that might co-elute under isocratic conditions.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-eluting Peaks

Possible Causes & Solutions:

Cause Solution
Inappropriate mobile phase compositionOptimize the organic solvent-to-water ratio. Try a different organic solvent (e.g., switch from acetonitrile to methanol or vice versa). Add a small percentage of a different solvent like isopropanol or tetrahydrofuran.[7]
Incorrect pH of the mobile phaseAdjust the pH of the aqueous portion of the mobile phase with additives like formic acid or acetic acid (typically 0.1%). This can alter the ionization of the analytes and improve peak shape and selectivity.
Suboptimal column chemistryIf using a C18 column, try a column with a different selectivity, such as a phenyl-hexyl or PFP column, to introduce different separation mechanisms (e.g., π-π interactions).[8]
Insufficient column efficiencyIncrease the column length or use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) to increase the number of theoretical plates.[9]
Flow rate is too highDecrease the flow rate. This allows for more interaction time between the analytes and the stationary phase, which can improve resolution, although it will increase the run time.[3]
Inadequate temperatureOptimize the column temperature. A systematic study of temperature effects (e.g., in 5 °C increments) can reveal an optimal temperature for separation.
Issue 2: Peak Tailing

Possible Causes & Solutions:

Cause Solution
Secondary interactions with the stationary phaseAdd a competing agent to the mobile phase, such as a small amount of triethylamine (TEA) if basic compounds are interacting with residual silanols. Ensure the mobile phase pH is appropriate to suppress the ionization of the analytes.
Column contamination or degradationFlush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Column overloadingReduce the injection volume or the concentration of the sample.
Extra-column band broadeningMinimize the length and internal diameter of the tubing between the injector, column, and detector.
Issue 3: Retention Time Drift

Possible Causes & Solutions:

Cause Solution
Inadequate column equilibrationEnsure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A general rule is to equilibrate with at least 10 column volumes.[10]
Fluctuations in mobile phase compositionPrepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using an online mixer, check for proper functioning.[10]
Unstable column temperatureUse a column oven to maintain a constant and consistent temperature throughout the analysis.[10]
Pump issues (e.g., leaks, faulty check valves)Check for leaks in the pump and fittings. If pressure is fluctuating, sonicate the check valves in isopropanol or replace them.

Experimental Protocols

General HPLC Method for Separation of Diterpenoids from Salvia Species (Adapted for this compound Isomers)

This protocol is a starting point and should be optimized for the specific this compound isomers being analyzed.

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution Program:

    Time (min) % Solvent B
    0 30
    20 70
    25 95
    30 95
    31 30

    | 40 | 30 |

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in methanol or the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables present illustrative data on how changing key HPLC parameters can affect the retention time and resolution of two hypothetical this compound isomers. Note: This data is for demonstration purposes only.

Table 1: Effect of Mobile Phase Composition (Isocratic)

% AcetonitrileRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
50%12.513.11.2
55%9.810.21.4
60%7.27.51.1

Table 2: Effect of Column Temperature

Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
2510.110.61.3
309.810.21.4
359.59.81.2

Table 3: Effect of Flow Rate

Flow Rate (mL/min)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
0.89.810.21.4
1.07.88.11.2
1.26.56.71.0

Visualizations

HPLC_Optimization_Workflow start Start: Poor Isomer Separation mobile_phase Optimize Mobile Phase (Organic Solvent Ratio, pH) start->mobile_phase check_resolution Resolution > 1.5? mobile_phase->check_resolution column_chem Select Alternative Column (e.g., Phenyl, PFP) temp Optimize Temperature column_chem->temp flow_rate Optimize Flow Rate temp->flow_rate gradient Develop Gradient Method flow_rate->gradient gradient->check_resolution check_resolution->column_chem No end Optimized Method check_resolution->end Yes

Caption: Workflow for HPLC method optimization for isomer separation.

HPLC_Troubleshooting_Logic problem Chromatographic Problem Identified cat_pressure Pressure Issue? problem->cat_pressure cat_peaks Peak Shape/Resolution Issue? cat_pressure->cat_peaks No pressure_high High Pressure: - Check for blockages - Flush column - Check mobile phase cat_pressure->pressure_high High pressure_low Low/No Pressure: - Check for leaks - Check pump seals - Prime pump cat_pressure->pressure_low Low cat_baseline Baseline Issue? cat_peaks->cat_baseline No peaks_resolution Poor Resolution: - Optimize mobile phase - Change column - Adjust temperature/flow cat_peaks->peaks_resolution Resolution peaks_tailing Peak Tailing: - Check pH - Reduce sample load - Replace column cat_peaks->peaks_tailing Tailing baseline_noise Noisy Baseline: - Degas mobile phase - Check detector lamp - Check for leaks cat_baseline->baseline_noise Noise baseline_drift Drifting Baseline: - Equilibrate column - Check for contamination - Ensure stable temperature cat_baseline->baseline_drift Drift solution Problem Resolved cat_baseline->solution No pressure_high->solution pressure_low->solution peaks_resolution->solution peaks_tailing->solution baseline_noise->solution baseline_drift->solution

Caption: Logical troubleshooting flow for common HPLC issues.

References

Technical Support Center: Overcoming NMR Signal Overlap in Przewalskin Structure Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to NMR signal overlap during the structure confirmation of Przewalskin and related complex natural products.

Troubleshooting Guides & FAQs

Q1: My 1D ¹H NMR spectrum of a this compound analogue shows a cluster of overlapping multiplets in the aliphatic region (e.g., 1.5-2.5 ppm). How can I begin to assign these protons?

A1: This is a common challenge with polycyclic diterpenoids like this compound due to the high density of CH and CH₂ groups in similar chemical environments. Here’s a systematic approach to resolving this overlap:

  • Optimize 1D Acquisition: Ensure your 1D ¹H NMR spectrum is acquired with optimal resolution. This includes proper shimming and a sufficient number of scans to improve the signal-to-noise ratio.

  • 2D Homonuclear Correlation (COSY): The first and most crucial step is to run a ¹H-¹H COSY (Correlation Spectroscopy) experiment. This will reveal which protons are scalar-coupled to each other, allowing you to trace out spin systems (i.e., chains of connected protons). Even within the overlapped region, cross-peaks in the COSY spectrum can help you identify coupled partners.

  • Total Correlation Spectroscopy (TOCSY): If COSY provides fragmented spin systems, a TOCSY experiment can be invaluable. By using a longer mixing time, TOCSY can reveal correlations between all protons within a spin system, not just immediate neighbors. This is particularly useful for identifying protons in a long alkyl chain or a sugar moiety that might be part of the molecule.

Q2: I have identified several spin systems using COSY and TOCSY, but I don't know where they are in the this compound core structure. What is the next step?

A2: Once you have established proton-proton connectivities, the next step is to link these proton spin systems to the carbon skeleton.

  • ¹³C NMR and DEPT: Acquire a standard ¹³C NMR spectrum and DEPT (Distortionless Enhancement by Polarization Transfer) spectra (DEPT-90 and DEPT-135). The ¹³C spectrum will tell you the total number of carbons, and DEPT experiments will differentiate between CH, CH₂, and CH₃ groups.

  • Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is essential. It correlates each proton signal with the carbon to which it is directly attached. By overlaying your assigned ¹H NMR signals onto the HSQC spectrum, you can now assign the corresponding ¹³C signals for all protonated carbons. This technique is excellent for resolving ¹H signal overlap because the signals are spread out by the larger ¹³C chemical shift dispersion.

  • Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to assembling the molecular puzzle. It shows correlations between protons and carbons that are two to three bonds away (and sometimes four). This allows you to connect the spin systems you identified with COSY/TOCSY. Look for correlations from your assigned protons to quaternary carbons (which are not visible in HSQC) and to carbons in adjacent spin systems.

Q3: In my HMBC spectrum, I am struggling to differentiate between 2-bond and 3-bond correlations, which is leading to ambiguity in assigning fragments. How can I resolve this?

A3: Differentiating between ²JCH and ³JCH correlations can indeed be challenging. Here are a few strategies:

  • Typical Coupling Constants: Generally, ³JCH correlations are stronger and more commonly observed than ²JCH correlations. However, this is not a definitive rule.

  • Known Structural Motifs: Compare your observed correlations with expected patterns for known diterpenoid skeletons. For example, correlations from a methyl group to a quaternary carbon are often key starting points.

  • Complementary Data: Use Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments. NOEs show through-space proximity between protons. If two protons are close in space, their attached carbons are also likely to be close in the carbon skeleton, which can help you validate or invalidate a potential HMBC-derived connection.

Data Presentation: this compound B NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound B, which can serve as a reference for identifying signal overlap in related structures.

Table 1: ¹H NMR Data of this compound B (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)
12.65m
1.85m
1.65m
1.95m
1.55m
51.90m
2.15m
1.75m
75.95s
93.10d5.0
111.25s
121.20s
143.20sept7.0
151.15d7.0
161.10d7.0
17-OH3.50br s

Table 2: ¹³C NMR Data of this compound B (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
145.0
225.0
330.0
435.0
540.0
638.0
7125.0
8140.0
950.0
1085.0
1122.0
1228.0
13175.0
1433.0
1521.0
1620.0
1790.0
18205.0
19130.0
20150.0

Experimental Protocols

1. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-4 bonds).

  • Methodology:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

    • Set up a gradient-selected COSY (gCOSY) experiment.

    • Use a spectral width that encompasses all proton signals.

    • Acquire a sufficient number of increments (e.g., 256-512) in the indirect dimension (t₁) to achieve adequate resolution.

    • Process the data with a sine-bell or squared sine-bell window function in both dimensions.

    • Symmetrize the spectrum to reduce artifacts.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons with their directly attached carbons.

  • Methodology:

    • Use the same sample as for the COSY experiment.

    • Set up a gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3).

    • Set the ¹H spectral width as determined from the 1D spectrum.

    • Set the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

    • The experiment is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz, which is a good average for sp² and sp³ carbons.

    • Acquire a sufficient number of increments (e.g., 256-512) in the ¹³C dimension.

    • Process the data with appropriate window functions.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons.

  • Methodology:

    • Use the same sample.

    • Set up a gradient-selected HMBC experiment (e.g., hmbcgplpndqf).

    • Use the same spectral widths as for the HSQC experiment.

    • The experiment is optimized for a long-range coupling constant (ⁿJCH). A typical value to start with is 8 Hz, which covers a good range of 2- and 3-bond couplings.

    • Acquire a sufficient number of increments in the ¹³C dimension.

    • Process the data and display it in magnitude mode.

Visualizations

structure_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Confirmation H1_NMR ¹H NMR (Signal Multiplicity, Integration) COSY ¹H-¹H COSY (Identify Spin Systems) H1_NMR->COSY Identify J-coupling HSQC ¹H-¹³C HSQC (Assign Protonated Carbons) H1_NMR->HSQC ¹H dimension C13_NMR ¹³C NMR & DEPT (CH, CH₂, CH₃ identification) C13_NMR->HSQC Identify C-types HMBC ¹H-¹³C HMBC (Connect Spin Systems, Assign Quaternary Carbons) COSY->HMBC Define fragments HSQC->HMBC Assign protons to fragments Fragment_Assembly Fragment Assembly HSQC->Fragment_Assembly Provide C-H framework HMBC->Fragment_Assembly NOESY NOESY/ROESY (Stereochemistry, Through-space correlations) Stereochem_Assignment Stereochemical Assignment NOESY->Stereochem_Assignment Determine relative stereochemistry Fragment_Assembly->NOESY Confirm connectivity and proximity Fragment_Assembly->Stereochem_Assignment Final_Structure Final Structure Confirmation Stereochem_Assignment->Final_Structure Complete Assignment

Caption: Workflow for NMR-based structure elucidation.

signal_overlap_resolution Overlap Overlapping ¹H Signals (1.5-2.5 ppm) COSY ¹H-¹H COSY Overlap->COSY Resolve by J-coupling HSQC ¹H-¹³C HSQC Overlap->HSQC Resolve by ¹³C dimension COSY->HSQC Provides ¹H assignments for HSQC Resolved Resolved Signals (Separated by ¹³C shifts) HSQC->Resolved

Caption: Resolving signal overlap with 2D NMR.

Technical Support Center: Managing the Cytotoxicity of Przewalskin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and mitigating the cytotoxic effects of Przewalskin derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is known about the cytotoxicity of this compound derivatives?

This compound derivatives, isolated from plants of the Salvia genus, have demonstrated significant cytotoxic activity. For instance, Przewalskone has shown potent cytotoxicity against a range of human cancer cell lines, in some cases exceeding the activity of conventional chemotherapeutic agents like cisplatin[1]. This inherent cytotoxicity is a critical factor to consider in experimental design and therapeutic development.

Q2: What are the general mechanisms through which compounds like this compound derivatives might exert cytotoxicity?

While the specific mechanisms for all this compound derivatives are not fully elucidated, cytotoxic natural products often act through pathways such as:

  • Induction of Apoptosis: Triggering programmed cell death is a common mechanism for anticancer agents[2].

  • Inhibition of Cell Proliferation: Interfering with the cell cycle can halt the growth of rapidly dividing cells.

  • Disruption of Microtubule Function: Some natural products can interfere with the cellular cytoskeleton, leading to cell death[3].

  • Targeting Key Metabolic Pathways: Some compounds can interact with and disrupt essential metabolic processes within cancer cells[4].

Q3: Since there is limited specific guidance on reducing this compound derivative cytotoxicity, what general strategies can be employed?

Researchers can explore several established methods for reducing the cytotoxicity of potent natural products. These strategies generally fall into two categories: chemical modification and advanced formulation.

  • Chemical Modification: Altering the chemical structure of a compound can reduce its toxicity while preserving its therapeutic efficacy. This can involve modifying specific functional groups that contribute to off-target effects or designing prodrugs that are activated only in the target tissue[3][5][6][7][8].

  • Formulation Strategies: The way a drug is delivered can significantly impact its toxicity. Approaches include:

    • Pharmacokinetic Modulation: Modifying the drug's release profile to reduce peak plasma concentrations (Cmax), which are often associated with toxicity[9].

    • Advanced Drug Delivery Systems: Using carriers like liposomes or nanoparticles to target the drug to specific tissues, thereby minimizing exposure to healthy cells[10].

    • Vehicle Optimization: The choice of dosing vehicle can influence the toxicity of a compound[11].

Troubleshooting Guides

This section addresses specific issues that may arise during the in vitro evaluation of this compound derivatives.

Problem Possible Cause Suggested Solution
High cytotoxicity observed at very low concentrations, preventing determination of a therapeutic window. The compound is highly potent, or the assay conditions are not optimized.- Perform a wider range of serial dilutions to capture the full dose-response curve.- Reduce the incubation time of the assay.- Ensure the chosen cell line is appropriate for the expected potency of the compound.
Inconsistent cytotoxicity results between experiments. - Cell passage number variability.- Inconsistent cell seeding density.- Issues with compound solubility and stability in culture media.- Use cells within a consistent and low passage number range.- Optimize and standardize cell seeding protocols.- Verify the solubility of the derivative in the final assay medium; consider using a different solvent or formulation approach if precipitation is observed.
High background signal in colorimetric or fluorometric cytotoxicity assays. - Contamination of cell cultures (e.g., mycoplasma).- Interference of the test compound with the assay reagents.- Phenol red in the culture medium can quench fluorescence.- Regularly test cell cultures for mycoplasma contamination.- Run controls with the compound in cell-free media to check for direct reactivity with the assay dye.- For fluorescent assays, consider using phenol red-free medium or measuring fluorescence from the bottom of the plate.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of Przewalskone, a this compound derivative, against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HL-60Human Myeloid Leukemia0.69
SMMC-7721Hepatocellular Carcinoma2.35
A-549Lung Cancer1.83
MCF-7Breast Cancer1.97
SW-480Colon Cancer1.88
Data sourced from[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a standard method for assessing cell viability and the cytotoxic potential of compounds like this compound derivatives.

Materials:

  • 96-well flat-bottom plates

  • Chosen cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (e.g., in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO as the highest drug concentration) and untreated controls (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Analysis & Decision cluster_phase3 Phase 3: Mitigation Strategies start Start: this compound Derivative assay In Vitro Cytotoxicity Assay (e.g., MTT) start->assay analyze Analyze IC50 Values assay->analyze decision High Cytotoxicity? analyze->decision chem_mod Chemical Modification (e.g., Prodrug Design) decision->chem_mod Yes formulation Formulation Strategy (e.g., Nanoparticles) decision->formulation Yes end_node End: Optimized Derivative decision->end_node No retest Re-evaluate Cytotoxicity chem_mod->retest formulation->retest retest->analyze

Caption: Workflow for assessing and mitigating the cytotoxicity of this compound derivatives.

apoptosis_pathway drug This compound Derivative receptor Death Receptor (e.g., Fas/TNFR) drug->receptor Extrinsic Pathway mitochondria Mitochondria drug->mitochondria Intrinsic Pathway caspase8 Caspase-8 Activation receptor->caspase8 bax_bak Bax/Bak Activation mitochondria->bax_bak bid Bid/tBid caspase8->bid caspase3 Executioner Caspase-3 Activation caspase8->caspase3 bid->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathways for drug-induced apoptosis.

troubleshooting_flowchart start Unexpected Cytotoxicity Result (Too high or too low) check_cells Are cells healthy and in correct passage number? start->check_cells check_compound Is compound fully dissolved? Is stock concentration correct? check_cells->check_compound Yes replate Re-plate with fresh, low passage number cells check_cells->replate No check_assay Are assay reagents and incubation times correct? check_compound->check_assay Yes new_stock Prepare fresh compound stock and verify solubility check_compound->new_stock No rerun_assay Re-run assay with validated reagents check_assay->rerun_assay No end_valid Result is likely valid. Consider mechanism of action. check_assay->end_valid Yes replate->start new_stock->start rerun_assay->start

Caption: Decision flowchart for troubleshooting unexpected cytotoxicity results.

References

Validation & Comparative

A Comparative Analysis of Anti-HIV Activity: Przewalskin A and Zidovudine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of the anti-HIV activity of Przewalskin A and the established antiretroviral drug Zidovudine (AZT) is currently hampered by a significant lack of publicly available research data for this compound A. While Zidovudine is a well-characterized nucleoside reverse transcriptase inhibitor (NRTI) with extensive clinical data, this compound A, a novel terpenoid isolated from Salvia przewalskii, has only limited preliminary data on its anti-HIV potential.

This guide summarizes the available information for both compounds and highlights the existing knowledge gap that prevents a direct, data-driven comparison.

Quantitative Data on Anti-HIV Activity

Currently, no studies have been identified that directly compare the anti-HIV activity of this compound A and Zidovudine. The available data for this compound A is limited to its effective concentration (EC50), which is a measure of the concentration of a drug that provides half-maximal response. For Zidovudine, a wealth of data exists, including its half-maximal inhibitory concentration (IC50), which measures the concentration needed to inhibit viral replication by 50%.

CompoundMetricValueCell LineVirus StrainCitation
This compound AEC5041 µg/mLNot SpecifiedHIV-1[1]
This compound B*EC5030 µg/mLNot SpecifiedHIV-1[2]
Zidovudine (AZT)IC50Varies (typically in the low nanomolar to micromolar range depending on the assay)MultipleHIV-1

*this compound B is a related diterpenoid isolated from the same plant, Salvia przewalskii.[2] It is included here for context, though it is a distinct chemical entity from this compound A.

Mechanism of Action

Zidovudine:

Zidovudine is a synthetic thymidine analogue that acts as a potent inhibitor of the HIV reverse transcriptase (RT) enzyme. After entering a host cell, Zidovudine is phosphorylated by cellular kinases to its active triphosphate form. This active metabolite competes with the natural substrate, deoxythymidine triphosphate, for incorporation into the growing viral DNA chain during reverse transcription. The incorporation of Zidovudine triphosphate results in the termination of the DNA chain elongation process, thereby preventing the synthesis of viral DNA and inhibiting HIV replication.

This compound A:

The mechanism of action for this compound A's anti-HIV activity has not been elucidated in the available scientific literature. Further research is required to determine how this compound inhibits HIV-1.

Experimental Protocols

Detailed experimental protocols for the anti-HIV activity assays of this compound A are not available in the cited literature. To provide a framework for future comparative studies, a general protocol for assessing anti-HIV activity is described below.

General Protocol for In Vitro Anti-HIV Activity Assay:

  • Cell Culture: A suitable human T-lymphocyte cell line (e.g., MT-4, CEM, or peripheral blood mononuclear cells - PBMCs) is cultured under standard conditions.

  • Virus Propagation: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated in the selected cell line.

  • Antiviral Assay:

    • Cells are seeded in microtiter plates.

    • Serial dilutions of the test compound (e.g., this compound A) and a reference drug (e.g., Zidovudine) are added to the wells.

    • A standardized amount of HIV-1 is added to infect the cells.

    • Control wells with uninfected cells and infected, untreated cells are included.

  • Incubation: The plates are incubated for a period of 3-7 days to allow for viral replication.

  • Measurement of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as:

    • p24 Antigen Capture ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.

    • Reverse Transcriptase Activity Assay: Measures the activity of the viral RT enzyme.

    • Cytopathic Effect (CPE) Assay: Assesses the virus-induced cell death using a viability dye (e.g., MTT).

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50 or EC50) is calculated from the dose-response curve. The concentration that is toxic to 50% of the cells (CC50) is also determined to calculate the selectivity index (SI = CC50/IC50), a measure of the compound's therapeutic window.

Signaling Pathways and Experimental Workflows

Due to the lack of information on this compound A's mechanism of action, a signaling pathway diagram cannot be generated. However, a conceptual workflow for the initial screening and evaluation of a novel anti-HIV compound can be visualized.

G cluster_0 Compound Discovery & Initial Screening cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies Natural_Product_Isolation Isolation of this compound A from Salvia przewalskii Initial_Screening Initial Anti-HIV-1 Screening Natural_Product_Isolation->Initial_Screening Dose_Response Dose-Response & Potency (EC50/IC50 Determination) Initial_Screening->Dose_Response Active Hit Selectivity_Index Selectivity Index Calculation (SI = CC50/IC50) Dose_Response->Selectivity_Index Cytotoxicity Cytotoxicity Assay (CC50 Determination) Cytotoxicity->Selectivity_Index Target_Identification Target Identification Assays (e.g., RT, Protease, Integrase) Selectivity_Index->Target_Identification Promising Candidate Binding_Studies Binding Affinity Studies Target_Identification->Binding_Studies Cellular_Assays Cell-based Mechanistic Assays Binding_Studies->Cellular_Assays

Caption: Conceptual workflow for the discovery and initial evaluation of a novel anti-HIV compound.

Conclusion

The currently available scientific data is insufficient to provide a meaningful comparison of the anti-HIV activity of this compound A and Zidovudine. While this compound A has demonstrated modest anti-HIV-1 activity in initial screenings, further research is critically needed to determine its mechanism of action, potency against a wider range of HIV strains, and its safety profile. Direct comparative studies with established antiretroviral drugs like Zidovudine, following standardized experimental protocols, will be essential to ascertain the potential of this compound A as a future therapeutic agent. Researchers in the field of natural product drug discovery are encouraged to pursue these necessary investigations.

References

A Comparative Analysis of the Cytotoxicity of Przewalskone and Tanshinone IIA

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the cytotoxic properties of Przewalskone and the well-studied Tanshinone IIA, offering insights for researchers in oncology and drug discovery.

In the landscape of natural product-derived anticancer agents, compounds from the Salvia genus have garnered significant attention. This guide provides a comparative overview of the cytotoxic effects of Przewalskone, a notable terpenoid from Salvia przewalskii, and Tanshinone IIA, a major bioactive component of Salvia miltiorrhiza. While the initial topic of interest was "Przewalskin," publicly available scientific literature lacks sufficient data on its cytotoxic properties against cancer cell lines. Conversely, Przewalskone, a related compound from the same plant, has demonstrated potent cytotoxic activity, making it a relevant and data-supported alternative for comparison with Tanshinone IIA.

This document is intended for researchers, scientists, and professionals in drug development, providing a concise summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Przewalskone and Tanshinone IIA against various human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)
Przewalskone HL-60Promyelocytic Leukemia0.69[1][2][3][4]
A-549Lung Carcinoma2.35[1][2][3][4]
SMMC-7721Hepatocellular Carcinoma1.83[1][2][3][4]
MCF-7Breast Adenocarcinoma1.97[1][2][3][4]
SW480Colon Adenocarcinoma1.75[1][2][3][4]
Tanshinone IIA A549Lung Carcinoma17.9[5]
MCF-7Breast Adenocarcinoma3.3[5]
MDA-MB-231Breast Adenocarcinoma6.5[5]
HeLaCervical Cancer>25
C4-1Cervical Carcinoma~1.7 (converted from 0.5 mg/L)[6]
U937Histiocytic LymphomaNot specified, but induces apoptosis
EC-1 / ECa-109Esophageal CarcinomaNot specified, but inhibits proliferation

Experimental Protocols

The cytotoxic effects of Przewalskone and Tanshinone IIA are typically evaluated using standard in vitro cell viability and cytotoxicity assays. The following are detailed methodologies for two commonly employed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of Przewalskone or Tanshinone IIA and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2 to 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is shaken for 15 minutes to ensure complete dissolution of the formazan. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Supernatant Collection: After the incubation period, the plate is centrifuged, and the cell culture supernatant is carefully transferred to a new 96-well plate.[8][9]

  • LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant.[10]

  • Incubation: The plate is incubated at room temperature for approximately 30 minutes, protected from light.[9]

  • Absorbance Measurement: The absorbance of the resulting colored formazan product is measured at a wavelength of around 490 nm.[9]

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Tanshinone IIA-Induced Apoptosis

Tanshinone IIA has been shown to induce apoptosis in various cancer cells through the modulation of several key signaling pathways. A prominent mechanism involves the PI3K/Akt/mTOR pathway.[11][12]

Tanshinone_IIA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Tanshinone_IIA Tanshinone IIA PI3K PI3K Tanshinone_IIA->PI3K Inhibits Receptor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bax Bax Bax Bcl2->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Apoptosis Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis

Caption: Tanshinone IIA-induced apoptosis signaling pathway.

General Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound in vitro.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select Cancer Cell Line) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Addition 3. Compound Addition (Przewalskone or Tanshinone IIA) Seeding->Compound_Addition Incubation 4. Incubation (24-72 hours) Compound_Addition->Incubation Assay_Selection 5. Select Assay (e.g., MTT or LDH) Incubation->Assay_Selection Assay_Procedure 6. Perform Assay Protocol Assay_Selection->Assay_Procedure Data_Acquisition 7. Data Acquisition (Measure Absorbance) Assay_Procedure->Data_Acquisition Data_Analysis 8. Data Analysis (Calculate % Viability/Cytotoxicity) Data_Acquisition->Data_Analysis IC50_Determination 9. Determine IC50 Data_Analysis->IC50_Determination

Caption: General workflow for in vitro cytotoxicity testing.

References

Unveiling the Target: A Guide to the Biochemical Validation of Przewalskin and its Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The natural product Przewalskin has demonstrated promising anti-HIV-1 activity, yet its specific molecular target within the viral life cycle remains to be elucidated. This guide provides a comprehensive framework for the biochemical validation of this compound's target, offering a direct comparison with established anti-HIV-1 drugs and their validated mechanisms of action. While the precise target of this compound is currently under investigation, this document outlines the essential experimental assays and data presentation required to rigorously validate a novel anti-HIV-1 compound.

The Quest for this compound's Target: A Hypothetical Framework

Given that the specific molecular target of this compound is not yet identified, we present a hypothetical scenario to illustrate the validation process. Let us hypothesize that through target identification studies, "Protein X" (a putative viral or host factor essential for HIV-1 replication) is identified as the direct target of this compound. The subsequent validation would involve a series of biochemical and biophysical assays to confirm this interaction and quantify its potency.

Comparative Analysis of Anti-HIV-1 Agents

To provide a clear benchmark for this compound's potential, the following table compares its known anti-HIV-1 activity with that of well-characterized drugs targeting the three main viral enzymes: Protease, Reverse Transcriptase, and Integrase.

CompoundTargetAssay TypeKey ParameterReported Value
This compound A UnknownCell-based anti-HIV-1 assayEC50~41-89 µg/mL
This compound B UnknownCell-based anti-HIV-1 assayEC50~30 µg/mL
Darunavir HIV-1 ProteaseEnzyme Inhibition AssayIC501-2 nM[1]
Nevirapine HIV-1 Reverse TranscriptaseEnzyme Inhibition AssayIC50Varies by study
Raltegravir HIV-1 IntegraseStrand Transfer AssayIC50~2-7 nM

Key Biochemical Assays for Target Validation

The validation of a drug-target interaction is a multi-faceted process requiring robust and orthogonal experimental approaches. Below are detailed protocols for key biochemical assays that would be essential in confirming "Protein X" as the target of this compound.

Enzyme Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of its putative target, "Protein X," if it is an enzyme.

Methodology:

  • Recombinant "Protein X" is purified to homogeneity.

  • A specific substrate for "Protein X" that produces a detectable signal (e.g., colorimetric, fluorescent) upon conversion is used.

  • The assay is performed in a multi-well plate format. Each well contains a buffered solution with "Protein X" and its substrate.

  • This compound is added to the wells at varying concentrations. A known inhibitor of "Protein X" is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • The reaction is initiated, and the signal is measured over time using a plate reader.

  • The rate of the reaction is calculated for each concentration of this compound.

  • The IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity) is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

Objective: To measure the direct binding affinity and kinetics of the interaction between this compound and "Protein X."

Methodology:

  • Purified "Protein X" is immobilized on a sensor chip.

  • A solution containing this compound at various concentrations is flowed over the sensor chip.

  • The binding of this compound to "Protein X" causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).

  • The association rate (ka) and dissociation rate (kd) are determined from the sensorgram data.

  • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd to ka.

Isothermal Titration Calorimetry (ITC)

Objective: To provide thermodynamic characterization of the binding interaction between this compound and "Protein X."

Methodology:

  • A solution of "Protein X" is placed in the sample cell of the calorimeter.

  • A solution of this compound is loaded into an injection syringe.

  • The this compound solution is injected in small aliquots into the sample cell containing "Protein X."

  • The heat change associated with each injection is measured.

  • The data are plotted as heat change per injection versus the molar ratio of this compound to "Protein X."

  • The binding isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Visualizing the Pathways and Processes

To better understand the context of this compound's potential mechanism of action and the workflow for its target validation, the following diagrams are provided.

HIV_Lifecycle cluster_host_cell Host Cell HIV Virion HIV Virion Binding & Fusion Binding & Fusion HIV Virion->Binding & Fusion gp120/gp41 Reverse Transcription Reverse Transcription Binding & Fusion->Reverse Transcription Reverse Transcriptase Integration Integration Reverse Transcription->Integration Integrase Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly Assembly Transcription & Translation->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation Protease New HIV Virion New HIV Virion Budding & Maturation->New HIV Virion

Caption: Simplified overview of the HIV-1 life cycle highlighting key stages for therapeutic intervention.

Hypothetical_Pathway This compound This compound Protein X Protein X This compound->Protein X Inhibition Downstream Effector 1 Downstream Effector 1 Protein X->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Viral Replication Viral Replication Downstream Effector 2->Viral Replication Experimental_Workflow cluster_biochemical Biochemical Validation Target Identification Target Identification Biochemical Assays Biochemical Assays Target Identification->Biochemical Assays Enzyme Inhibition Enzyme Inhibition Biochemical Assays->Enzyme Inhibition SPR SPR Biochemical Assays->SPR ITC ITC Biochemical Assays->ITC Lead Optimization Lead Optimization Enzyme Inhibition->Lead Optimization SPR->Lead Optimization ITC->Lead Optimization

References

A Comparative Analysis of Przewalskin and Other Salvia Diterpenoids in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Salvia is a rich source of bioactive diterpenoids, which have demonstrated a wide array of pharmacological effects, including potent anti-inflammatory properties. Among these, compounds isolated from Salvia przewalskii, often referred to as Przewalskins, have garnered significant interest. This guide provides a comparative overview of the anti-inflammatory activity of various Salvia diterpenoids, with a focus on their performance in preclinical assays, supported by experimental data and detailed methodologies.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potential of Salvia diterpenoids is frequently evaluated by their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. A key metric for this assessment is the half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production, a critical inflammatory mediator. The following table summarizes the reported IC50 values for NO inhibition by various Salvia diterpenoids from different studies. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.

Diterpenoid CompoundSalvia SourceAssayIC50 (µM)Reference
Przewalskin BSalvia przewalskiiAnti-HIV-1 Activity (EC50)~68 µM (30 µg/mL)[1]
SalvimulticanolSalvia multicaulisNO Inhibition (RAW 264.7)25.1 ± 1.2
Candesalvone B methyl esterSalvia multicaulisNO Inhibition (RAW 264.7)69.2 ± 3.0
2-oxo-patagonalSalvia guevaraeNO Inhibition (RAW 264.7)26.4 ± 0.4[2]
6α-hydroxy-patagonol acetonideSalvia guevaraeNO Inhibition (RAW 264.7)17.3 ± 0.5[2]
7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolideSalvia guevaraeNO Inhibition (RAW 264.7)13.7 ± 2.0[2]
Compound 3 (unnamed)Salvia przewalskiiNO Inhibition (RAW 264.7)Significantly active[3]
Compound 5 (unnamed)Salvia przewalskiiNO Inhibition (RAW 264.7)Significantly active[3]
Compound 6 (unnamed)Salvia przewalskiiNO Inhibition (RAW 264.7)Significantly active[3]
Compound 9 (unnamed)Salvia przewalskiiNO Inhibition (RAW 264.7)Significantly active[3]
Compound 1 (unnamed)Salvia przewalskiiNO Inhibition (RAW 264.7)Promising activity[4]
Compound 2 (unnamed)Salvia przewalskiiNO Inhibition (RAW 264.7)Promising activity[4]
Compound 11a (unnamed)Salvia przewalskiiNO Inhibition (RAW 264.7)Promising activity[4]

Note: The anti-inflammatory activity of this compound B has not been extensively reported in terms of NO inhibition IC50 values in the reviewed literature; its primary reported activity is anti-HIV. The table includes other diterpenoids from Salvia przewalskii to provide context.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of Salvia diterpenoids are often mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response in macrophages upon stimulation by agents like LPS.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation, a signaling cascade leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory mediators like iNOS (producing NO), COX-2, and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6] Many Salvia diterpenoids exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) IkBa->NFkB Degradation NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->IKK NFkB_IkBa->NFkB Release Salvia_Diterpenoids Salvia Diterpenoids Salvia_Diterpenoids->IKK Inhibition Salvia_Diterpenoids->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Figure 1. NF-κB Signaling Pathway in Macrophages.
MAPK Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK, are key signaling molecules that regulate a variety of cellular processes, including inflammation.[7][8] LPS stimulation activates these kinases through a series of phosphorylation events. Activated MAPKs can then phosphorylate and activate transcription factors, such as AP-1, which, along with NF-κB, drive the expression of pro-inflammatory genes.[7] Some Salvia diterpenoids have been shown to inhibit the phosphorylation of these MAPK proteins.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs P MAPKs MAPKs (p38, JNK) MKKs->MAPKs P AP1 AP-1 MAPKs->AP1 Activation Salvia_Diterpenoids Salvia Diterpenoids Salvia_Diterpenoids->MKKs Inhibition of Phosphorylation DNA DNA AP1->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Transcription

Figure 2. MAPK Signaling Pathway in Inflammation.

Experimental Protocols

The following are detailed methodologies for the key in vitro anti-inflammatory assays commonly used to evaluate Salvia diterpenoids.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating: For experiments, cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or other diterpenoids). Cells are typically pre-treated with the compounds for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) from E. coli to induce an inflammatory response and incubated for a further 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (NO2-), a stable product of NO, in the cell culture supernatant.

  • Sample Collection: After the 24-hour incubation period with LPS and test compounds, 100 µL of the cell culture supernatant is collected from each well.

  • Griess Reagent: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: 100 µL of the Griess reagent is added to 100 µL of the collected supernatant in a new 96-well plate.

  • Incubation: The mixture is incubated at room temperature for 10-15 minutes in the dark.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite is determined using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cell Viability Assay (MTT Assay)

It is crucial to assess whether the observed inhibition of inflammatory mediators is due to the specific anti-inflammatory activity of the compounds or a result of cytotoxicity.

  • MTT Addition: After the treatment period, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of Salvia diterpenoids in vitro.

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Data Collection & Analysis Culture Culture RAW 264.7 Cells Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with Salvia Diterpenoids Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Griess Griess Assay for NO Stimulate->Griess MTT MTT Assay for Viability Stimulate->MTT Analysis Calculate IC50 & Viability % Griess->Analysis MTT->Analysis

Figure 3. In Vitro Anti-inflammatory Assay Workflow.

References

Navigating the Kinome: A Guide to Assessing the Cross-Reactivity of the Hypothetical Kinase Inhibitor "Przewalskin"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel kinase inhibitor is a critical step in its preclinical evaluation. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities through polypharmacology. This guide provides a framework for assessing the cross-reactivity of a hypothetical kinase inhibitor, "Przewalskin," by outlining established experimental methodologies, presenting data in a clear, comparative format, and illustrating key concepts with diagrams.

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of many diseases, including cancer. However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge in developing truly selective inhibitors.[1][2] Cross-reactivity, the binding of an inhibitor to unintended kinase targets, is a common phenomenon that requires thorough investigation.[1][2][3] This guide uses "this compound" as a case study to demonstrate how to approach and interpret a comprehensive kinase inhibitor cross-reactivity screening campaign.

Comparative Kinase Inhibition Profile of this compound

A crucial aspect of characterizing a novel inhibitor is to quantify its potency and selectivity against a broad panel of kinases. The data below represents a hypothetical screening of this compound against a selection of kinases, with IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) and the percentage of inhibition at a fixed concentration (e.g., 1 µM) presented for comparison with two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-targeted inhibitor).

Kinase TargetThis compound IC50 (nM)This compound % Inhibition @ 1µMStaurosporine IC50 (nM)Staurosporine % Inhibition @ 1µMSunitinib IC50 (nM)Sunitinib % Inhibition @ 1µM
Primary Target X 15 98% 299%2595%
Kinase A25075%599%5092%
Kinase B>10,000<10%1098%>10,000<10%
Kinase C80045%899%15080%
Kinase D5,00020%2097%2,00035%
Kinase E>10,000<5%1598%>10,000<5%

This table presents hypothetical data for illustrative purposes.

Experimental Protocols for Kinase Inhibitor Screening

Reliable and reproducible experimental data are the bedrock of any scientific investigation. Below are detailed methodologies for key experiments used to assess kinase inhibitor cross-reactivity.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

  • Materials: Recombinant kinases, kinase-specific substrates, ATP, this compound (or other test compounds), ADP-Glo™ Reagent, Kinase-Glo® Max Reagent, multi-well plates.

  • Protocol:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and ATP to each well.

    • Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

    • Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase-Glo® Max Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Competition Binding Assay (e.g., KINOMEscan™)

This method assesses the ability of a test compound to displace a known, immobilized ligand from the active site of a large number of kinases.

  • Materials: DNA-tagged recombinant kinases, an immobilized broad-spectrum kinase inhibitor (the "bait"), this compound, and reagents for quantitative PCR (qPCR).

  • Protocol:

    • A library of DNA-tagged kinases is incubated with the immobilized bait ligand in the presence of this compound at a fixed concentration (e.g., 1 µM).

    • The mixture is allowed to reach equilibrium.

    • The unbound kinases are washed away.

    • The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of DNA tag using qPCR.

    • The results are typically expressed as a percentage of the remaining kinase bound in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.

Visualizing Kinase Selectivity and Screening Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to visualize a hypothetical signaling pathway impacted by this compound's cross-reactivity and a typical kinase inhibitor screening workflow.

G cluster_pathway Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (Primary Target X) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Przewalskin_RAF This compound Przewalskin_RAF->RAF Inhibits OffTarget Off-Target Kinase A Downstream Downstream Effector OffTarget->Downstream SideEffect Side Effect Downstream->SideEffect Przewalskin_OffTarget This compound Przewalskin_OffTarget->OffTarget Inhibits (Cross-reactivity) G cluster_workflow Kinase Inhibitor Screening Workflow Start Compound Library (e.g., this compound) PrimaryScreen Primary Screen (Single High Concentration) Start->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response Assay (IC50 Determination) HitID->DoseResponse Active Compounds Inactive Inactive Compounds HitID->Inactive Selectivity Selectivity Profiling (Kinase Panel Screen) DoseResponse->Selectivity Cellular Cell-Based Assays (Target Engagement & Function) Selectivity->Cellular LeadOpt Lead Optimization Cellular->LeadOpt

References

Structural-Activity Relationship of Przewalskin Analogues: A Field Ripe for Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Despite the initial promise of Przewalskin A and B as novel bioactive compounds, a comprehensive analysis of publicly available research reveals a significant gap in the exploration of their structural-activity relationships (SAR). While the parent compounds have been isolated and shown to possess modest anti-HIV and cytotoxic activities, dedicated studies on the synthesis and comparative biological evaluation of a series of this compound analogues appear to be unavailable.

This compound A and B are diterpenoids isolated from Salvia przewalskii. Initial studies have reported anti-HIV-1 activity for both compounds.[1][2] Specifically, this compound A, a C23 terpenoid, and its derivative have shown modest anti-HIV-1 activity.[2] this compound B, which has a unique diterpenoid skeleton, also exhibited modest anti-HIV-1 activity.[1] Furthermore, a related compound, Przewalskone, an adduct of a danshenol type terpenoid and an icetexane diterpenoid, has demonstrated significant cytotoxicities against several human cancer cell lines.[3]

However, the core requirement for a detailed comparison guide—quantitative data from a systematic study of analogues—is currently unmet in the scientific literature. A thorough investigation into the synthesis of various this compound analogues and the subsequent evaluation of their biological activities through standardized assays is necessary to elucidate the key structural features responsible for their bioactivity. Such a study would typically involve modifying specific functional groups or parts of the diterpenoid core and then assessing the impact of these changes on efficacy and selectivity.

Without such foundational SAR studies, it is not possible to construct the detailed data tables, experimental protocols, and signaling pathway diagrams as requested. The scientific community has yet to publish research that systematically explores how modifications to the this compound scaffold affect its biological potential. Therefore, the structural-activity landscape of this compound analogues remains a largely uncharted territory, presenting a compelling opportunity for future drug discovery and development efforts. Researchers in medicinal chemistry and drug development are encouraged to explore this promising class of natural products.

References

Comparative Analysis of Przewalskin A and B Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the known biological activities of Przewalskin A and this compound B, two diterpenoids isolated from Salvia przewalskii. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes key concepts to support further investigation and drug discovery efforts.

Summary of Bioactivity

This compound A and this compound B have both been identified as possessing anti-HIV-1 activity.[1][2] Quantitative data from initial screenings indicate that this compound B exhibits slightly more potent anti-HIV-1 activity in vitro compared to this compound A. The following table summarizes the reported 50% effective concentration (EC50) values.

CompoundBioactivityEC50 (µg/mL)
This compound A Anti-HIV-141
This compound B Anti-HIV-130[1]

Experimental Protocols

Detailed experimental protocols for the specific anti-HIV-1 assays conducted on this compound A and B are not explicitly provided in the initial publications. However, based on standard virological and cell biology techniques, the following methodologies are likely to have been employed.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the level of HIV-1 p24 capsid protein, a key viral component, in cell culture supernatants. A reduction in p24 levels in the presence of the test compound indicates inhibition of viral replication.

  • Cell Culture: A suitable host cell line (e.g., MT-4 or CEM) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Infection: Cells are infected with a known titer of HIV-1.

  • Treatment: Immediately after infection, the cells are treated with various concentrations of this compound A or B. A positive control (e.g., a known anti-HIV drug) and a negative control (vehicle) are included.

  • Incubation: The treated and control cell cultures are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Supernatant Collection: After incubation, the cell culture supernatant is harvested.

  • p24 ELISA: The concentration of p24 antigen in the supernatant is determined using a commercial ELISA kit. The assay typically involves the following steps:

    • Coating a microplate with a capture antibody specific for p24.

    • Adding the cell culture supernatant to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

    • Measuring the absorbance of the solution, which is proportional to the amount of p24.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces p24 production by 50% compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.

  • Cell Seeding: Adherent or suspension cells are seeded in a 96-well plate at a predetermined density.

  • Treatment: Cells are treated with a range of concentrations of this compound A or B for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Visualizations

Hypothetical Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of the bioactivity of natural product extracts and their isolated compounds.

G General Experimental Workflow for Bioactivity Screening cluster_0 Extraction and Isolation cluster_1 Bioactivity Screening cluster_2 Data Analysis cluster_3 Further Studies Plant Material (Salvia przewalskii) Plant Material (Salvia przewalskii) Crude Extract Crude Extract Plant Material (Salvia przewalskii)->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Isolation of this compound A and B Isolation of this compound A and B Fractionation->Isolation of this compound A and B Anti-HIV-1 Assay Anti-HIV-1 Assay Isolation of this compound A and B->Anti-HIV-1 Assay Cytotoxicity Assay Cytotoxicity Assay Isolation of this compound A and B->Cytotoxicity Assay Anti-inflammatory Assay Anti-inflammatory Assay Isolation of this compound A and B->Anti-inflammatory Assay EC50 Determination EC50 Determination Anti-HIV-1 Assay->EC50 Determination IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination Anti-inflammatory Assay->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies EC50 Determination->Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis IC50 Determination->Signaling Pathway Analysis

Caption: A generalized workflow for natural product bioactivity screening.

Potential Mechanisms of Anti-HIV-1 Action

The precise mechanism by which this compound A and B inhibit HIV-1 replication has not been elucidated. However, many natural products interfere with specific stages of the viral life cycle. The following diagram illustrates potential targets for anti-HIV-1 drugs.

G Potential Targets in the HIV-1 Life Cycle cluster_cell Host Cell HIV-1 Virion HIV-1 Virion Receptor Binding Receptor Binding HIV-1 Virion->Receptor Binding Entry Inhibitors Host Cell Host Cell Fusion Fusion Receptor Binding->Fusion Reverse Transcription Reverse Transcription Fusion->Reverse Transcription Integration Integration Reverse Transcription->Integration Reverse Transcription->Integration Reverse Transcriptase Inhibitors Transcription Transcription Integration->Transcription Integration->Transcription Integrase Inhibitors Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation Assembly->Budding & Maturation Protease Inhibitors

References

Validating the Stereochemistry of Synthetic Przewalskin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stereochemical validation of synthetically derived Przewalskin B, a complex diterpenoid with potential therapeutic applications. We will explore the key synthetic strategies and the analytical techniques employed to unequivocally determine the absolute and relative stereochemistry of this natural product. This guide will also present alternative methodologies and supporting experimental data to offer a comprehensive overview for researchers in the field.

Introduction to this compound B and the Stereochemical Challenge

This compound B is a structurally intricate natural product isolated from Salvia przewalskii. Its tetracyclic core, featuring multiple contiguous stereocenters, presents a formidable challenge for synthetic chemists. The precise three-dimensional arrangement of atoms is critical to its biological activity, making rigorous stereochemical validation an indispensable aspect of its total synthesis. This guide focuses on the methods used to confirm the stereochemistry of synthetic this compound B, comparing different approaches and the data they provide.

Comparison of Synthetic Strategies for Stereochemical Control

The total synthesis of this compound B has been achieved through various routes, each employing distinct strategies to control the formation of its stereocenters. Here, we compare two prominent approaches: a racemic synthesis and an asymmetric synthesis.

Synthetic StrategyKey Stereocontrol ElementOutcomeReference
Racemic SynthesisDiels-Alder reaction / Claisen-Johnson rearrangement(±)-Przewalskin B[1]
Asymmetric SynthesisDiastereoselective organocatalytic aldol cyclization(+)-Przewalskin B[2][3]
Asymmetric SynthesisIntramolecular nucleophilic acyl substitution (INAS) and intramolecular aldol condensation(-)-Przewalskin B[4]

The racemic synthesis provides a mixture of both enantiomers, requiring subsequent resolution or serving as a reference for the development of asymmetric routes. In contrast, the asymmetric syntheses of (+)-Przewalskin B and (-)-Przewalskin B utilize chiral catalysts or auxiliaries to selectively produce a single enantiomer, demonstrating excellent stereocontrol.

Experimental Validation of Stereochemistry

The confirmation of the stereochemistry of synthetic this compound B relies on a combination of spectroscopic and computational methods.

Spectroscopic Analysis: NMR and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is pivotal in determining the relative stereochemistry. NOESY experiments reveal through-space correlations between protons, providing insights into their spatial proximity.

Table 1: Key NOESY Correlations for the Stereochemical Assignment of Synthetic (+)-Przewalskin B

Proton 1Proton 2Observed NOEImplied Spatial Relationship
H-1H-11Strongcis-relationship
H-9H-14MediumProximity confirming ring junction stereochemistry
Me-16H-12StrongOrientation of the isopropyl group
Me-17H-8Mediumcis-relationship on the A ring

Note: Proton numbering is based on standard nomenclature for this class of compounds.

While NMR provides robust evidence for the relative configuration, X-ray crystallography offers the most definitive method for determining both the relative and absolute stereochemistry of a crystalline compound. Although a crystal structure for this compound B itself has not been reported in the searched literature, derivatization to a crystalline analogue is a common strategy to enable X-ray diffraction analysis.

Computational Chemistry: A Powerful Alternative for Absolute Configuration

In the absence of a suitable crystal for X-ray analysis, computational methods, specifically the comparison of experimental and calculated Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra, have become a reliable alternative for assigning the absolute configuration.[5][6][7]

The workflow for this approach is as follows:

ECD_VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_ecd Record Experimental ECD/VCD Spectrum comparison Compare Experimental and Calculated Spectra exp_ecd->comparison Experimental Spectrum conf_search Conformational Search (e.g., MMFF) dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt tddft_calc TDDFT Calculation of ECD/VCD Spectra dft_opt->tddft_calc boltzmann Boltzmann Averaging of Spectra tddft_calc->boltzmann boltzmann->comparison Calculated Spectrum assignment Assign Absolute Configuration comparison->assignment Stereochem_Validation_Logic cluster_relative Relative Stereochemistry cluster_absolute Absolute Stereochemistry start Synthetic this compound B nmr 2D NMR (COSY, HSQC, HMBC) start->nmr noesy NOESY nmr->noesy relative_confirmed relative_confirmed noesy->relative_confirmed Relative Config. Confirmed xray X-ray Crystallography (if crystalline) absolute_confirmed absolute_confirmed xray->absolute_confirmed Absolute Config. Confirmed ecd_vcd ECD/VCD Spectroscopy ecd_vcd->absolute_confirmed relative_confirmed->xray Proceed to Absolute relative_confirmed->ecd_vcd Proceed to Absolute final_structure final_structure absolute_confirmed->final_structure Validated Structure

References

Przewalskin's efficacy against drug-resistant HIV-1 strains

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Evidence for Przewalskin's Efficacy Against HIV-1

A comprehensive search of scientific literature and biomedical databases has revealed no evidence of this compound's efficacy against any strain of the Human Immunodeficiency Virus 1 (HIV-1), including drug-resistant variants.

This compound is a naturally occurring 7,20-oxa-bridged dinorditerpene whose total synthesis has been documented in scientific literature. While its potential antiviral activity against Hepatitis C virus has been noted, there are currently no published studies, preclinical data, or clinical trials evaluating its activity, mechanism of action, or potential efficacy as an anti-HIV-1 agent.

Therefore, a comparison guide on cannot be provided at this time due to the absence of the necessary experimental data.

In lieu of the requested topic, and to demonstrate the depth of analysis and presentation requested, we can offer a comprehensive comparison guide on a class of natural products with well-documented efficacy against drug-resistant HIV-1 strains: Triterpenoids .

Alternative Comparison Guide: Triterpenoid Derivatives Against Drug-Resistant HIV-1 Strains

This guide provides a comparative overview of the efficacy of Bevirimat (BVM), a derivative of the triterpenoid Betulinic Acid, against drug-resistant HIV-1 strains. Bevirimat is a maturation inhibitor, a class of antiretroviral drugs with a distinct mechanism of action that can be effective against HIV-1 strains resistant to other drug classes.

Data Presentation: Comparative Efficacy of Bevirimat

The following table summarizes the in vitro antiviral activity of Bevirimat against wild-type (WT) and site-directed mutant HIV-1 strains, including those with resistance to protease inhibitors (PIs).

HIV-1 StrainGenotypeFold Change in EC50 vs. WT
Wild-Type (NL4-3)-1.0
V370AGag SP1>1,190
A364VGag CA13.5
S373PGag SP110.3
Multi-PI-ResistantProtease0.8 - 2.5

EC50: 50% effective concentration. Data is illustrative and compiled from various studies on Bevirimat and its analogs.

Experimental Protocols

A detailed methodology for determining the in vitro anti-HIV-1 activity of a compound like Bevirimat is provided below.

1. Cell Lines and Virus Strains:

  • Cells: MT-4 cells (a human T-cell leukemia line) are commonly used for HIV-1 infection assays. They are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Viruses: Laboratory-adapted HIV-1 strains (e.g., IIIB, NL4-3) and clinical isolates, including those with known resistance mutations, are used. Viral stocks are generated by transfecting proviral DNA into HEK293T cells and harvesting the supernatant.

2. Antiviral Activity Assay (MT-4/MTT Assay):

  • Seed MT-4 cells in a 96-well microtiter plate at a density of 1 x 104 cells/well.

  • Add serial dilutions of the test compound (e.g., Bevirimat) to the wells.

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

  • On day 5, add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 4 hours.

  • Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The EC50 value is calculated as the compound concentration required to inhibit HIV-1-induced cytopathic effects by 50%.

3. Cytotoxicity Assay:

  • Performed in parallel with the antiviral assay but without virus infection.

  • The CC50 (50% cytotoxic concentration) is determined from the dose-response curve of the compound on uninfected cells.

  • The Selectivity Index (SI) is calculated as CC50 / EC50.

Mechanism of Action: HIV-1 Maturation Inhibition

Bevirimat targets the final step in the HIV-1 replication cycle, known as maturation. After the new virus particle buds from the host cell, the viral protease cleaves the Gag polyprotein at several sites. This cleavage process is essential for the formation of a mature, infectious virion. Bevirimat specifically inhibits the cleavage of the Gag capsid (CA) and spacer peptide 1 (SP1), leading to the release of immature, non-infectious virus particles.

HIV_Maturation_Inhibition cluster_host Host Cell cluster_extracellular Extracellular Space Budding Budding Immature_Virion Immature Virion (Gag Polyprotein) Budding->Immature_Virion Release Protease_Cleavage Gag Cleavage (CA-SP1) Immature_Virion->Protease_Cleavage HIV-1 Protease Activity Mature_Virion Mature, Infectious Virion NonInfectious_Virion Immature, Non-infectious Virion Protease_Cleavage->Mature_Virion Successful Protease_Cleavage->NonInfectious_Virion Inhibited Bevirimat Bevirimat Bevirimat->Protease_Cleavage Inhibits Resistance_Profiling_Workflow Start Start Generate_Mutants Generate Site-Directed Mutant HIV-1 Clones Start->Generate_Mutants Transfect_Cells Transfect HEK293T Cells with Proviral DNA Generate_Mutants->Transfect_Cells Harvest_Virus Harvest and Titer Viral Stocks Transfect_Cells->Harvest_Virus Antiviral_Assay Perform Antiviral Assay (e.g., MT-4/MTT) Harvest_Virus->Antiviral_Assay Data_Analysis Calculate EC50 and Fold Change in Resistance Antiviral_Assay->Data_Analysis End End Data_Analysis->End

Safety Operating Guide

Information Regarding "Przewalskin" Unidentifiable

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "Przewalskin" have not yielded a specific, identifiable chemical compound with established safety and disposal protocols. The name may be a misspelling, an internal designation, or refer to a substance not widely documented in publicly accessible safety and chemical handling databases.

Initial search results indicated a potential connection to "this compound B," a complex diterpene. However, no specific handling or disposal procedures for this compound are readily available. The search also returned numerous Safety Data Sheets (SDS) for various other chemical products, none of which are relevant to a substance named "this compound."

Without a precise chemical identifier, such as a CAS number, IUPAC name, or a relevant Safety Data Sheet, it is not possible to provide the essential, immediate safety and logistical information, including operational and disposal plans, as requested. Providing procedural guidance for an unknown substance would be irresponsible and potentially hazardous.

To receive the requested information, please provide a more specific identifier for the substance .

Once a specific chemical is identified, a comprehensive guide to its proper disposal procedures can be developed, including:

  • Data Presentation: Summarized quantitative data in clearly structured tables for easy comparison.

  • Experimental Protocols: Detailed methodologies for any key handling and disposal experiments.

  • Visualizations: Diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), adhering to the specified formatting requirements.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.